2-Chloro-5-(1-piperazinyl)pyrazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-piperazin-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKCMGMSLEDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396884 | |
| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84445-51-2 | |
| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Piperazinyl-Pyrazine Scaffold
An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine
In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold. Its unique physicochemical properties—possessing two nitrogen atoms that offer structural rigidity, hydrogen bond donors/acceptors, and a large polar surface area—frequently confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1] When fused with a pyrazine moiety, an electron-deficient aromatic system, the resulting structure becomes a versatile building block for synthesizing a diverse array of pharmacologically active agents.[2][3]
This compound (CAS 84445-51-2) is a prime exemplar of this molecular architecture. It serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the development of antipsychotics, antidepressants, and selective kinase inhibitors for oncology.[4] The presence of a reactive chlorine atom allows for facile derivatization via nucleophilic aromatic substitution, while the piperazine moiety provides a key interaction point for binding to biological targets, often within the central nervous system.[2][4]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and critical safety considerations for laboratory professionals.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data for this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 84445-51-2 | [4][5] |
| Molecular Formula | C₈H₁₁ClN₄ | [4] |
| Molecular Weight | 198.65 g/mol | [4] |
| Appearance | White crystal or crystalline powder | [6] |
| Storage Temperature | 2-8°C | [4][7] |
| MDL Number | MFCD05182228 | [4] |
Structural Representation
The structure combines an electron-deficient pyrazine ring with a nucleophilic piperazine substituent. The chlorine atom is positioned for displacement reactions, which is key to its utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Synthesis and Reactivity Profile
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles. The reaction is further facilitated by the chlorine atom, which acts as a good leaving group.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: The nucleophile (piperazine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, particularly onto the nitrogen atoms, which stabilizes the intermediate.
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.
The presence of aza nitrogens in the ring significantly enhances the reactivity towards nucleophilic substitution compared to a simple chlorobenzene.[8]
Synthetic Workflow Diagram
Caption: General experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis from 2,5-Dichloropyrazine
This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by providing clear steps and rationales.
Materials:
-
2,5-Dichloropyrazine
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, dissolve the starting material in anhydrous DMSO. Add anhydrous piperazine (2.5-3.0 eq).
-
Causality: Using an excess of piperazine favors the desired monosubstituted product over the disubstituted byproduct. DMSO is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the 2,5-dichloropyrazine spot is no longer visible.
-
Work-up: a. Allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing a large volume of cold deionized water. This will precipitate the product. c. Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.
-
Causality: The product is significantly more soluble in ethyl acetate than in water, while the excess piperazine and its hydrochloride salt remain in the aqueous phase.
-
-
Purification: a. Combine the organic extracts and wash twice with brine to remove residual DMSO and water. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. c. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The this compound moiety is a valuable pharmacophore and a versatile intermediate for creating libraries of bioactive molecules. Its structure allows for easy modification to optimize interactions with biological targets.[4]
-
Central Nervous System (CNS) Agents: The piperazine group is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2] It is known to interact with various receptors in the brain, such as serotonin and dopamine receptors.[9][10] This makes the title compound a key starting material for novel therapeutics targeting neurological disorders.[7]
-
Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors incorporate the piperazine scaffold. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The pyrazine ring can be further functionalized to enhance selectivity and potency. Therefore, this compound is used in the synthesis of potential cancer therapeutics.[4]
-
Antiviral and Antimicrobial Agents: The heterocyclic nature of the pyrazine and piperazine rings has been explored in the development of agents against infectious diseases.[3][7] The structure serves as a template for designing molecules that can interfere with viral or bacterial replication pathways.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[12]
-
A laboratory coat.
-
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][11] Recommended storage is at 2-8°C.[4]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazine,2-chloro-6-(1-piperazinyl) | CAS#:64022-27-1 | Chemsrc [chemsrc.com]
- 10. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(1-piperazinyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(1-piperazinyl)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, combining a pyrazine ring with a piperazine moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its chemical identity, structural features, and key properties relevant to its application in research and drug discovery. The information presented herein is a synthesis of available data and established scientific principles, intended to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and utilization of this compound.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is established by its chemical formula, molecular weight, and unique identifiers.
| Parameter | Value | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 84445-51-2 | [1] |
| Molecular Formula | C₈H₁₁ClN₄ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
The molecular structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, stability, and suitability for specific applications.
Physical State and Appearance
This compound is typically supplied as a solid, with its appearance ranging from off-white to yellow crystals or powder.
Melting and Boiling Points
Solubility
A comprehensive experimental solubility profile for this compound in a range of solvents is not documented in readily accessible sources. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the piperazine moiety, with its two nitrogen atoms, imparts a degree of polarity and the potential for hydrogen bonding, suggesting solubility in polar protic solvents. The parent compound, piperazine, is highly soluble in water and also soluble in alcohols like ethanol and methanol. The pyrazine ring and the chloro-substituent introduce some lipophilic character.
Expected Solubility Profile:
-
High Solubility: Polar protic solvents such as water, methanol, and ethanol.
-
Moderate to Low Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
Low to Insoluble: Nonpolar solvents such as hexanes and diethyl ether.
Experimental Protocol for Solubility Determination:
A standard method for determining solubility involves the visual "shake-flask" method.
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the test solvent to each vial in incremental amounts.
-
Equilibration: Vigorously agitate the vials at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for the complete dissolution of the solid. The solubility is expressed as the mass of solute per volume of solvent.
Acidity/Basicity (pKa)
The pKa value is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and biological activity. The piperazine moiety in this compound contains two nitrogen atoms that can be protonated. The parent piperazine molecule has two pKa values, typically around 9.8 and 5.7, corresponding to the two protonation steps. The electronic environment of the pyrazine ring and the chloro-substituent will influence the basicity of the piperazine nitrogens in the target molecule.
Experimental Protocol for pKa Determination:
Potentiometric titration is a common and accurate method for determining pKa values.
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: Titrate the solution with a standardized strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa value can be determined from the midpoint of the buffer regions of the curve.
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation and is essential for quality control. While a complete set of experimental spectra for this compound is not available in the public domain, this section outlines the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The chemical shifts of the pyrazine protons will be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom. The piperazine protons will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atoms of the pyrazine ring will resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the piperazine ring.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (198.65 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, C-N, and C-Cl bonds.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Stability and Storage
Based on supplier recommendations, this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture to prevent degradation.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of more complex molecules. The piperazine moiety provides a reactive site for further functionalization, such as N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate the compound's biological activity. The chloro-substituent on the pyrazine ring can also participate in nucleophilic substitution reactions.
Caption: Synthetic utility of this compound.
Conclusion
References
A Comprehensive Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will explore its chemical identity, synthesis, reactivity, and its pivotal role as a scaffold in the creation of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery.
Core Compound Identification and Properties
Correctly identifying the molecule is the first step in any scientific endeavor. This section provides the fundamental chemical identifiers and properties for this compound.
Chemical Structure and Identifiers
The compound this compound is a disubstituted pyrazine, featuring a chlorine atom at the 2-position and a piperazine ring attached via a nitrogen atom at the 5-position.
-
IUPAC Name: 2-Chloro-5-(piperazin-1-yl)pyrazine
-
Molecular Formula: C₈H₁₁ClN₄
-
Canonical SMILES: C1CN(CCN1)C2=CN=C(C=N2)Cl
The structural representation clearly shows the electron-deficient pyrazine ring, which is key to its reactivity, and the nucleophilic piperazine moiety.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |
| Storage Conditions | 2-8°C, inert atmosphere | [1] |
| MDL Number | MFCD05182228 | [1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established and efficient method for forming carbon-nitrogen bonds on electron-poor aromatic and heteroaromatic systems.
The SNAr Reaction Pathway
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the chlorine-substituted carbon atoms susceptible to attack by nucleophiles. The reaction with piperazine proceeds via the classical addition-elimination SNAr mechanism.
Mechanism Causality:
-
Nucleophilic Attack: The secondary amine of the piperazine ring acts as the nucleophile, attacking the carbon atom bearing a chlorine atom on the pyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this attack.[3][4][5]
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted. The negative charge is stabilized by resonance, particularly by the ring nitrogen atoms.
-
Elimination and Aromaticity Restoration: The intermediate then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrazine ring to yield the final product.
The overall workflow for this synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol describes a typical laboratory-scale synthesis. The steps are designed to be self-validating, with clear endpoints and purification checks.
Materials:
-
2,5-Dichloropyrazine
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloropyrazine (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,5-dichloropyrazine) is consumed (typically 4-8 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and ethyl acetate. Stir vigorously.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate. Its structure contains two key features that make it a valuable scaffold:
-
The Piperazine Moiety: A privileged structure in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. The second nitrogen atom provides a handle for further functionalization.[6]
-
The Chloropyrazine Core: An aromatic system that can participate in π-stacking or hydrogen bonding with biological targets. The chlorine atom can be further displaced in subsequent SNAr reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
This scaffold is instrumental in the synthesis of various classes of therapeutic agents.[7] It is particularly prevalent in the development of drugs targeting the central nervous system (CNS) and in oncology.[1]
Caption: Role as a central scaffold in developing diverse therapeutic agents.
Case Study: A Building Block for Kinase Inhibitors
In the field of oncology, many small-molecule kinase inhibitors target the ATP-binding site of protein kinases. The pyrazine ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase. The piperazine moiety often extends out towards the solvent-exposed region, where modifications can be made to improve selectivity and potency. The synthesis of such inhibitors often involves a subsequent cross-coupling reaction to replace the chlorine atom with a larger aryl or heteroaryl group.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the drug discovery pipeline. Its straightforward and high-yielding synthesis via nucleophilic aromatic substitution, combined with its versatile structure featuring both a reactive chlorine atom and a functionalizable piperazine ring, makes it an ideal starting point for creating complex and biologically active molecules. For researchers in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for the rational design of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Blueprint of 2-Chloro-5-(1-piperazinyl)pyrazine: A Technical Guide for Drug Discovery Professionals
Preamble: Charting the Spectroscopic Landscape of a Key Pharmaceutical Intermediate
In the intricate tapestry of modern drug discovery, the pyrazine and piperazine moieties stand out as privileged scaffolds, frequently incorporated into the architecture of a diverse array of therapeutic agents. The compound 2-Chloro-5-(1-piperazinyl)pyrazine, a strategic fusion of these two key heterocycles, represents a critical building block in the synthesis of novel pharmaceuticals, particularly in the realms of antipsychotics and antidepressants. Its structural attributes offer a versatile platform for medicinal chemists to modulate physicochemical properties and biological activity.
This in-depth technical guide, born from a synthesis of predictive modeling and comparative spectral analysis, aims to provide researchers, scientists, and drug development professionals with a comprehensive spectroscopic blueprint of this compound. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable and actionable dataset. The causality behind experimental choices and the logic of spectral interpretation are elucidated to empower researchers in their synthetic and analytical endeavors.
Molecular Architecture and its Spectroscopic Implications
The molecular structure of this compound dictates its unique spectroscopic signature. The electron-deficient pyrazine ring, substituted with an electron-donating piperazinyl group and an electron-withdrawing chlorine atom, creates a distinct electronic environment that profoundly influences the chemical shifts of its protons and carbons. The piperazine ring, with its flexible chair conformation, introduces characteristic signals in the aliphatic region of the NMR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy provides the most detailed structural information for organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, with a thorough analysis of the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the pyrazine and piperazine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Pyrazine H-3 | 8.0 - 8.2 | Singlet | 1H | Located on a carbon adjacent to a nitrogen and the chlorine-bearing carbon, leading to a downfield shift. |
| Pyrazine H-6 | 7.8 - 8.0 | Singlet | 1H | Situated on a carbon adjacent to a nitrogen and the piperazine-substituted carbon, experiencing a slightly less downfield shift compared to H-3. |
| Piperazine CH₂ (adjacent to pyrazine) | 3.5 - 3.7 | Triplet (or multiplet) | 4H | Deshielded due to the direct attachment to the electron-withdrawing pyrazine ring. |
| Piperazine CH₂ (adjacent to NH) | 3.0 - 3.2 | Triplet (or multiplet) | 4H | Shielded relative to the other piperazine protons. |
| Piperazine NH | 1.5 - 2.5 | Broad Singlet | 1H | The chemical shift is variable and dependent on solvent and concentration; expected to be a broad signal due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Pyrazine C-2 (C-Cl) | 150 - 155 | The carbon bearing the chlorine atom is expected to be significantly downfield. |
| Pyrazine C-5 (C-N) | 145 - 150 | The carbon attached to the piperazine nitrogen is also shifted downfield due to the electronegativity of the nitrogen. |
| Pyrazine C-3 | 135 - 140 | Aromatic carbon adjacent to two nitrogen atoms. |
| Pyrazine C-6 | 130 - 135 | Aromatic carbon adjacent to a nitrogen and the piperazine-substituted carbon. |
| Piperazine CH₂ (adjacent to pyrazine) | 45 - 50 | Aliphatic carbon deshielded by the pyrazine ring. |
| Piperazine CH₂ (adjacent to NH) | 40 - 45 | Typical chemical shift for a methylene carbon in a piperazine ring. |
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C-Cl, and N-H bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad | Characteristic of a secondary amine N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch (Piperazine) | 2800 - 3000 | Medium to Strong | Corresponds to the stretching vibrations of the methylene groups in the piperazine ring. |
| C=N Stretch (Pyrazine Ring) | 1550 - 1650 | Medium to Strong | Aromatic C=N stretching vibrations of the pyrazine ring. |
| C-N Stretch (Aromatic-Aliphatic) | 1250 - 1350 | Medium to Strong | Stretching vibration of the bond between the pyrazine ring and the piperazine nitrogen. |
| C-Cl Stretch | 600 - 800 | Strong | Characteristic absorption for a carbon-chlorine bond. |
Experimental Protocol for IR Data Acquisition
A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments.
-
Molecular Weight: 198.65 g/mol
-
Molecular Formula: C₈H₁₁ClN₄
-
Predicted Molecular Ion Peaks (M⁺): m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl) in a ~3:1 ratio.
Plausible Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Interpretation of Fragmentation:
-
Loss of the piperazine moiety: Cleavage of the C-N bond between the pyrazine and piperazine rings can lead to the formation of a pyrazinyl cation radical ([C₄H₂ClN₂]⁺˙) at m/z 113/115 and a piperazinyl radical.
-
Loss of the pyrazinyl moiety: Alternatively, the charge can be retained on the piperazine fragment, resulting in an ion at m/z 85 ([C₄H₉N₂]⁺).
-
Loss of a methyl group: Fragmentation within the piperazine ring, such as the loss of a methyl radical from a rearranged molecular ion, could lead to a fragment at m/z 169/171.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Conclusion: An Indispensable Tool for Synthesis and Characterization
This technical guide provides a robust, albeit predicted, spectroscopic framework for this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, offers a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a practical guide for obtaining and interpreting the spectral data, thereby ensuring the structural integrity and purity of the synthesized compound. As the quest for novel therapeutics continues, a thorough understanding of the spectroscopic properties of key building blocks like this compound will remain an indispensable tool in the arsenal of the medicinal chemist.
An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Core Molecular Attributes
This compound is a substituted pyrazine derivative. The presence of the chloro- and piperazinyl- moieties at the 2- and 5-positions of the pyrazine ring, respectively, imparts unique chemical reactivity, making it a versatile intermediate in organic synthesis.
Molecular Identity
| Attribute | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 84445-51-2 | [1] |
| Molecular Formula | C₈H₁₁ClN₄ | [2] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Chemical Structure | ![]() | N/A |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as other chloro-substituted pyrazines and piperazine derivatives, the following characteristics can be predicted.
| Property | Predicted Value/Information | Rationale/Source |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related solid pyrazine derivatives.[3] |
| Boiling Point | ~335.4 ± 42.0 °C | Predicted for the related compound 2-chloro-5-(4-methylpiperazin-1-yl)pyrazine.[4] |
| Solubility | Expected to be soluble in organic solvents like alcohols and ketones, with low solubility in water. | Based on the general solubility of similar organic compounds.[3] |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related piperazine compounds. |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloropyrazine with piperazine. The electron-deficient nature of the pyrazine ring facilitates this reaction.
Step-by-Step Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Piperazine: Add piperazine (a slight excess, e.g., 1.1 equivalents) to the solution. The use of an excess of piperazine can help to drive the reaction to completion and also acts as a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any unreacted piperazine and its hydrochloride salt.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data and a proposed chromatographic method.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine and piperazine ring protons.
-
Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.
-
Piperazine Protons: Two multiplets (or broad singlets) in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the four methylene groups of the piperazine ring. The protons adjacent to the pyrazine ring will be more deshielded.
-
NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, corresponding to the secondary amine proton of the piperazine ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyrazine Carbons: Four signals in the downfield region (δ 130-160 ppm) corresponding to the four non-equivalent carbons of the pyrazine ring. The carbon bearing the chlorine atom will be significantly deshielded.
-
Piperazine Carbons: Two signals in the aliphatic region (δ 40-60 ppm) for the two sets of non-equivalent methylene carbons in the piperazine ring.
-
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Secondary Amine (Piperazine) |
| 3100-3000 | C-H Stretch | Aromatic (Pyrazine) |
| 2950-2800 | C-H Stretch | Aliphatic (Piperazine) |
| 1600-1475 | C=C & C=N Stretch | Aromatic Ring (Pyrazine) |
| 1300-1000 | C-N Stretch | Amine |
| 800-600 | C-Cl Stretch | Chloroalkane |
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198, with an M+2 peak at m/z = 200 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chloro group, and cleavage of the piperazine ring. Common fragments might include the pyrazinylpiperazine cation and various fragments of the piperazine ring.
Chromatographic Method (Proposed)
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase method is proposed.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.
-
Detection: UV detection at a wavelength where the pyrazine ring shows strong absorbance (e.g., around 254 nm) is appropriate.
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: Inject the sample and the standard solution into the HPLC system and compare the retention times and peak areas to determine the purity of the sample.
Caption: Proposed analytical workflow for purity assessment by HPLC.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions for handling similar heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Development
This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety is a common pharmacophore in many centrally active agents, and the pyrazine ring is a bioisostere for other aromatic systems. The chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, allowing for the generation of diverse chemical libraries for drug discovery programs. It has been utilized in the development of antipsychotics and antidepressants.[1]
Conclusion
This compound is a key chemical intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and a framework for its analytical characterization. While some of the data presented is predictive due to a lack of extensive experimental reports, the information herein provides a solid foundation for researchers working with this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety precautions.
References
stability and storage conditions for 2-Chloro-5-(1-piperazinyl)pyrazine
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-(1-piperazinyl)pyrazine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026
Abstract
This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No. 84445-51-2). As a key heterocyclic building block in modern drug discovery, particularly in the synthesis of novel therapeutics targeting the central nervous system, ensuring its chemical integrity is paramount for reproducible and successful research outcomes.[1] This document synthesizes field-proven insights and established scientific principles to guide researchers, chemists, and drug development professionals in the proper handling, storage, and stability assessment of this compound. We will explore its physicochemical properties, delve into potential degradation pathways, and provide a detailed, self-validating experimental protocol for conducting forced degradation studies, a cornerstone of stability-indicating method development.
Introduction: A Pivotal Intermediate in Medicinal Chemistry
This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structure, featuring a reactive chloro-substituted pyrazine ring coupled with a nucleophilic piperazine moiety, makes it a versatile synthon. It is frequently employed as a starting material or key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antipsychotic and antidepressant agents.[1] The piperazine group is a well-known pharmacophore that can interact with various receptors in the central nervous system, while the chloro-pyrazine core allows for facile chemical modification to modulate biological activity and pharmacokinetic properties.[1][2]
Given its role in multi-step syntheses, the purity and stability of the initial this compound stock are non-negotiable. Undetected degradation can lead to the formation of impurities that may carry through the synthetic route, resulting in lower yields, complex purification challenges, and potentially confounding biological data. This guide, therefore, serves as an essential resource for maintaining the compound's quality and ensuring the integrity of downstream research and development activities.
Physicochemical Properties
A fundamental understanding of the compound's physicochemical properties is the first step in designing appropriate storage and handling strategies.
| Property | Value | Source |
| CAS Number | 84445-51-2 | [1] |
| Molecular Formula | C₈H₁₁ClN₄ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Typically a solid (powder/crystalline) | Inferred from similar compounds |
| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl | Derived from structure |
| MDL Number | MFCD05182228 | [1] |
Core Principles of Chemical Stability
The stability of this compound is influenced by several environmental factors. The heterocyclic pyrazine ring and the secondary amines of the piperazine moiety are the primary sites of potential degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[3] For many pyrazine derivatives, thermal decomposition can occur, though the specific temperature profile for this compound is not publicly documented.[4]
-
Humidity/Moisture: The compound is susceptible to hydrolysis. The chlorine atom on the electron-deficient pyrazine ring can be a target for nucleophilic substitution by water, especially under non-neutral pH conditions. Furthermore, piperazine moieties are often hygroscopic.[5]
-
Light (Photostability): Aromatic and heterocyclic compounds can be sensitive to UV or visible light, which can provide the energy to initiate photolytic degradation pathways, often involving radical mechanisms. Protection from light is a standard precaution for pyrazine derivatives.[3]
-
Oxygen (Oxidative Stability): The nitrogen atoms in the piperazine ring, particularly the secondary amine, are susceptible to oxidation.[6] This can lead to the formation of N-oxides or other oxidative degradation products. The presence of transition metals can catalyze such oxidative processes.[6]
-
pH: The compound's stability can be pH-dependent, especially in solution. Both acid- and base-catalyzed hydrolysis can occur. Forced degradation studies are essential to probe these vulnerabilities.[7]
Recommended Storage and Handling Procedures
To preserve the chemical integrity and purity of this compound, adherence to stringent storage and handling protocols is critical. The following recommendations are based on best practices for related chemical structures.
Storage Conditions
The primary goal is to mitigate the impact of the environmental factors discussed above.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | To minimize thermal degradation and slow down all potential chemical reactions. This is the most commonly cited storage temperature for this and related compounds.[1][3][8] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the piperazine moiety and hydrolysis from atmospheric moisture.[3] |
| Light | Store in an amber or opaque vial | To prevent photolytic degradation. The container should be placed inside a light-blocking secondary container or cabinet.[3] |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap) | To prevent the ingress of moisture and air.[3][9] The packaging must be securely sealed after each use.[5][9] |
| Location | A cool, dry, well-ventilated area away from incompatible materials. | Standard chemical safety practice. Incompatible materials include strong oxidizing agents.[5][8][9] |
Handling Procedures
Proper handling is crucial to avoid contamination and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation.[8]
-
Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[9]
-
Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite) and dispose of it according to local regulations. Avoid generating dust.[9]
Potential Degradation Pathways
While specific degradation studies for this compound are not widely published, we can postulate the most likely degradation pathways based on the chemical nature of the pyrazine and piperazine moieties.[6][10][11] These pathways are critical to consider when developing stability-indicating analytical methods, as the goal is to separate the parent compound from all potential degradants.
-
Hydrolysis: The C-Cl bond on the pyrazine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide ions, which would lead to the formation of 2-Hydroxy-5-(1-piperazinyl)pyrazine. This reaction may be accelerated at acidic or basic pH.
-
Oxidation: The secondary amine of the piperazine ring is a prime target for oxidation, potentially forming an N-oxide or other related products. Under more aggressive oxidative stress (e.g., in the presence of peroxides), ring-opening of the piperazine moiety could occur.[12]
-
Photodegradation: Exposure to UV light could induce homolytic cleavage of the C-Cl bond, initiating a radical chain reaction leading to a variety of degradants.
Caption: Hypothetical degradation pathways for this compound.
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active compound without interference from its degradation products, impurities, or other components in the sample matrix. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and appropriate technique.
-
Technique: Reverse-Phase HPLC (RP-HPLC) is typically employed, using a C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is usually required to achieve separation between the polar parent compound and its potentially more or less polar degradants.
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the compound but also provides UV spectral data, which is invaluable for peak purity analysis. This helps to ensure that the parent peak is not co-eluting with any degradants.
-
Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for forced degradation studies.[13] It allows for the definitive identification and structural elucidation of the degradation products formed under various stress conditions.[7][13]
Experimental Protocol: A Forced Degradation Study
Forced degradation, or stress testing, is a critical component of drug development and is used to identify likely degradation products and demonstrate the specificity of stability-indicating methods.[7] The objective is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the resulting impurities.
Objective
To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as stipulated by ICH guidelines.[7]
Materials
-
This compound
-
HPLC-grade Acetonitrile and Methanol
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with PDA detector
-
Photostability chamber (ICH Q1B option)
-
Forced-air oven
Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C).
-
Causality: The acid catalyzes the hydrolysis of the C-Cl bond. Heat is used to accelerate the reaction to a reasonable timeframe.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
Causality: Base-catalyzed hydrolysis is often faster than acid-catalyzed; therefore, milder conditions are initially employed.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Causality: Hydrogen peroxide is a strong oxidizing agent that will probe the molecule's susceptibility to oxidation, particularly at the piperazine nitrogens.
-
Withdraw aliquots at time points and dilute for analysis. The reaction is self-quenching over time.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial and expose it to dry heat in an oven (e.g., 80°C for 48 hours).
-
Causality: This test evaluates the intrinsic stability of the solid material to heat, which is relevant for shipping and long-term storage.
-
After exposure, cool the sample, dissolve it in the diluent to the target concentration, and analyze.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Causality: This standardized test assesses the potential for degradation upon exposure to light, as would be experienced during handling or improper storage.
-
Analyze the exposed samples against a dark control sample stored under the same conditions but protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample (time zero), using the validated stability-indicating HPLC method.
-
Calculate the percentage of degradation.
-
Use the PDA detector to check for peak purity of the parent compound in all samples.
-
If using LC-MS, identify the mass-to-charge ratio (m/z) of the major degradation products to aid in structural elucidation.
-
Conclusion
This compound is a stable compound when stored under the appropriate conditions. The long-term integrity of this valuable research chemical is best maintained by strict adherence to storage at 2–8°C , protection from light and moisture , and storage under an inert atmosphere . Understanding its potential degradation pathways—primarily hydrolysis and oxidation—is fundamental to developing robust analytical methods and interpreting synthetic results. The implementation of systematic studies, such as the forced degradation protocol detailed herein, is a critical, self-validating exercise that ensures the quality of the material and, by extension, the integrity and success of the entire research and development process.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. chempap.org [chempap.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Pyrazine,2-chloro-6-(1-piperazinyl) | CAS#:64022-27-1 | Chemsrc [chemsrc.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [open.bu.edu]
A Technical Guide to the Safe Handling of 2-Chloro-5-(1-piperazinyl)pyrazine for Pharmaceutical Research & Development
This document provides a comprehensive technical overview of the safety and handling considerations for 2-Chloro-5-(1-piperazinyl)pyrazine, a heterocyclic amine intermediate prevalent in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond standard safety data sheets to offer a deeper understanding of the material's potential hazards, the mechanistic rationale for these risks, and detailed protocols to ensure operator safety and experimental integrity.
Hazard Profile: A Structure-Based Assessment
This compound (CAS 84445-51-2) is a potent pharmaceutical intermediate. While comprehensive toxicological data for this specific molecule is not publicly available, a thorough analysis of its structural motifs—the chloropyrazine ring and the piperazine moiety—provides a strong basis for a conservative and scientifically grounded risk assessment.[1][2][3] As a matter of laboratory best practice, compounds of unknown potency and toxicity should be handled as highly potent active pharmaceutical ingredients (HPAPIs).[4][5][6]
The Piperazine Moiety: Sensitization and Metabolic Activation
The piperazine ring is a well-known structural alert for both skin and respiratory sensitization.[7] Repeated or prolonged contact can lead to allergic contact dermatitis, and inhalation of dust may provoke asthma-like reactions in susceptible individuals.[7] This is a critical consideration in a laboratory setting where chronic, low-level exposure can occur.
Furthermore, the piperazine ring is susceptible to metabolic activation by cytochrome P450 enzymes.[8] This biotransformation can generate reactive intermediates, such as aldehydes or iminium ions, which have the potential to be genotoxic.[9] Studies on structurally related piperazine-containing compounds have demonstrated the formation of reactive metabolites that can covalently bind to DNA, leading to positive results in mutagenicity assays like the Salmonella Ames test.[8][9][10]
The Chloropyrazine Moiety: Reactivity and Genotoxicity
The electron-withdrawing nature of the pyrazine ring, further activated by the chloro-substituent, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. While this reactivity is useful synthetically, it also implies a potential for reaction with biological nucleophiles, such as DNA and proteins. The inclusion of heterocyclic systems in drug molecules is known to modulate their pharmacokinetic and toxicity profiles.[1] Studies on other chloro-s-triazines have highlighted concerns regarding reproductive and developmental toxicity, often linked to endocrine disruption.[7]
Given these structural features, this compound must be treated as a potential sensitizer, irritant, and possible genotoxic agent. All handling procedures should be designed to minimize direct contact and eliminate the possibility of aerosol or dust inhalation.
Quantitative Hazard & Physical Data Summary
The following tables summarize the known and inferred data for this compound. In the absence of specific experimental data, values are estimated based on structurally similar compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₁ClN₄ | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| Appearance | White to off-white or light yellow crystalline powder | Based on typical appearance of similar compounds. |
| CAS Number | 84445-51-2 | [3][11] |
| Hazard Classification | Classification | Rationale/Evidence |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) - Inferred | Based on data for related chloropyrazines and piperazines.[12] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) - Inferred | The basicity of the piperazine moiety and reactivity of the chloropyrazine ring suggest irritant properties.[12][13] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) - Inferred | Expected for fine, potentially basic, organic powders.[12][13] |
| Respiratory Sensitization | Category 1 - Inferred | Piperazine and its derivatives are known respiratory sensitizers.[7] |
| Skin Sensitization | Category 1 - Inferred | Piperazine and its derivatives are known skin sensitizers.[7][14][15][16] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects - Inferred | Potential for metabolic activation to reactive intermediates.[8][9][10] |
Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
For potent intermediates like this compound, a "containment at source" strategy is paramount.[4] This involves using engineering controls as the primary barrier, with PPE serving as a critical secondary defense.
Primary Containment (Engineering Controls)
-
Ventilation: All manipulations of the solid material (weighing, transfers, additions to reaction vessels) must be performed within a certified chemical fume hood or a powder containment hood. For larger scale operations, a glovebox isolator is the preferred method.[4][5]
-
Facility Design: The laboratory where the compound is handled should be maintained under negative pressure relative to adjacent corridors and offices to prevent the escape of airborne contaminants. Access should be through an airlock.[4][5]
Secondary Containment (Personal Protective Equipment)
The selection of PPE is critical and should be based on a thorough risk assessment.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.
-
Hand Protection: Double-gloving is required. Use two pairs of nitrile gloves, ensuring the outer glove is taped to the lab coat sleeve. Nitrile provides good resistance to a range of chemicals, but it's crucial to change gloves immediately if contamination is suspected.[17][18][19][20] For prolonged tasks, consider a heavier-duty glove like butyl rubber as the inner layer.
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. For larger scale work or when there is a significant risk of dust generation, a disposable coverall (e.g., Tyvek) is recommended.
-
Respiratory Protection: When engineering controls (like a fume hood) are not sufficient or during spill cleanup, a respirator is mandatory. A half-mask respirator with P100 (particulate) cartridges is the minimum requirement. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[6]
Hazard Communication Workflow
The following diagram illustrates the essential workflow for communicating the hazards associated with this compound from receipt to disposal.
Caption: Workflow for Hazard Communication.
Standard Operating Procedures (SOPs)
Adherence to detailed, validated protocols is essential for mitigating risk.
Weighing and Transfer Protocol
Rationale: To prevent the generation and inhalation of airborne dust and to avoid skin contact.
-
Preparation: Don all required PPE. Decontaminate the balance and the interior of the fume hood with 70% ethanol. Place a weigh boat on the balance.
-
Tare Balance: Close the fume hood sash to the lowest practical height and tare the balance.
-
Dispensing: Carefully open the stock container inside the fume hood. Use a dedicated, clean spatula to transfer an approximate amount of this compound to the weigh boat. Do not "tap" the spatula against the container, as this can generate dust.
-
Weighing: Close the stock container immediately. Record the weight.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel, which should also be inside the fume hood. A powder funnel can minimize the risk of spillage.
-
Decontamination: Lightly rinse the weigh boat and spatula with the reaction solvent and add the rinse to the vessel to ensure complete transfer and to decontaminate the tools.
-
Cleanup: Place the rinsed weigh boat and any contaminated wipes into a dedicated, labeled hazardous waste bag inside the fume hood.
-
Post-Handling: Wipe down the balance and the fume hood surface again. Remove the outer pair of gloves and dispose of them in the hazardous waste bag. Remove remaining PPE in the designated area. Wash hands thoroughly with soap and water.
Emergency Spill Response Protocol
Rationale: To safely contain, decontaminate, and dispose of spilled material while protecting personnel.
-
ALERT & EVACUATE:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large (>5 grams) or outside of a containment device, evacuate the lab immediately and call emergency services.
-
If the spill is small and contained within a fume hood, proceed with cleanup only if you are trained and equipped to do so.[21][22][23][24][25]
-
-
CONTAIN & SECURE:
-
Ensure the fume hood is operational. Close the sash.
-
Restrict access to the area.
-
Gather the chemical spill kit.
-
-
PPE:
-
Don the appropriate PPE, including a respirator (at minimum, a half-mask with P100 cartridges), double nitrile gloves, safety goggles, and a disposable lab coat or coverall.
-
-
CLEANUP (for a small, contained powder spill):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Working from the outside in, carefully place the towel and spilled material into a heavy-duty, sealable hazardous waste bag.[21][23]
-
Use additional damp towels to wipe the spill area. Place all used materials into the waste bag.
-
For final decontamination, wipe the area with a suitable solvent (e.g., methanol), followed by soap and water. Ensure all wipes go into the waste bag.[22]
-
-
DISPOSAL:
-
Seal the hazardous waste bag. Place it in a second bag (double-bagging).
-
Label the outer bag clearly as "Hazardous Waste: this compound Spill Debris."
-
Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.
-
-
POST-CLEANUP:
-
Carefully doff and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and face thoroughly.
-
Complete an incident report.
-
Emergency Response Decision Tree
Caption: Decision tree for spill response.
Disposal and Decontamination
Proper disposal is a legal and ethical requirement to protect the environment and public health.
Waste Segregation and Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, weigh boats, contaminated silica gel) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Pathway: All waste must be disposed of through your institution's certified hazardous waste management program. Do not pour any amount down the drain or place it in the regular trash.
Decontamination of Glassware and Equipment
Rationale: To remove residual compound and prevent cross-contamination and unintentional exposure.
-
Initial Rinse: Perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or methanol) inside a fume hood. Collect all rinsate as hazardous liquid waste.
-
Base Bath (Optional but Recommended): For stubborn residues, soak the triple-rinsed glassware in a designated base bath (e.g., ethanolic potassium hydroxide) for several hours. This can help degrade residual reactive compounds.
-
Final Wash: After the solvent rinse (and optional base bath), wash the glassware with soap and water, followed by a final rinse with deionized water.
Conclusion
This compound is a valuable intermediate in pharmaceutical research, but its structural characteristics necessitate a high degree of caution. By understanding the potential for sensitization and metabolic activation, and by implementing robust engineering controls, stringent PPE protocols, and validated handling procedures, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of scientific excellence and responsible research.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canada.altasciences.com [canada.altasciences.com]
- 5. escopharma.com [escopharma.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. inchem.org [inchem.org]
- 17. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 18. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 19. glovesbyweb.com [glovesbyweb.com]
- 20. ehs.sfsu.edu [ehs.sfsu.edu]
- 21. qmul.ac.uk [qmul.ac.uk]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 23. chemkleancorp.com [chemkleancorp.com]
- 24. acs.org [acs.org]
- 25. jk-sci.com [jk-sci.com]
A Technical Guide to the Theoretical Properties of 2-Chloro-5-(1-piperazinyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the theoretical and known properties of 2-Chloro-5-(1-piperazinyl)pyrazine, a key heterocyclic building block in modern medicinal chemistry. Due to its strategic placement of reactive and pharmacophoric groups, this compound serves as a critical intermediate in the synthesis of a range of therapeutic agents, notably those targeting the central nervous system and protein kinases. This guide synthesizes available data on its chemical structure, synthesis, and physicochemical properties, alongside a discussion of its potential pharmacological relevance based on its structural motifs. Where experimental data is not publicly available, theoretical predictions and comparisons with analogous structures are provided to offer a comprehensive profile for research and development applications.
Introduction
This compound (CAS No. 84445-51-2) is a substituted pyrazine derivative that has garnered significant interest in the field of drug discovery. Its molecular architecture, featuring a pyrazine ring substituted with a chloro group and a piperazine moiety, offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The electron-deficient nature of the pyrazine ring, coupled with the nucleophilic character of the piperazine nitrogen, allows for a variety of chemical transformations, making it an invaluable intermediate. This guide will explore the fundamental chemical and physical properties of this compound, its synthesis, and its established role as a precursor in the development of novel therapeutics, particularly in the realms of antipsychotics, antidepressants, and kinase inhibitors.
Molecular Structure and Chemical Identity
The foundational aspect of this compound's utility lies in its distinct molecular structure. The presence of a chlorine atom on the pyrazine ring provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of further molecular complexity. The piperazine ring, a common pharmacophore, can be further functionalized at the secondary amine, allowing for the modulation of physicochemical properties and target engagement.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 84445-51-2 |
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 2-Chloro-5-(piperazin-1-yl)pyrazine |
| Hydrochloride CAS | 61655-60-5 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value/Prediction | Notes |
| Physical State | Solid (Predicted) | Based on similar substituted pyrazines. |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Soluble in organic solvents like DMSO, DMF (Predicted) | The piperazine moiety may confer some aqueous solubility, especially in acidic conditions. |
| pKa | Not experimentally determined | The piperazine moiety will have two pKa values; the secondary amine is expected to be basic. |
Synthesis and Reactivity
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,5-dichloropyrazine with piperazine. The differential reactivity of the two chlorine atoms on the pyrazine ring can be exploited to achieve mono-substitution.
General Synthetic Protocol
Reaction: Nucleophilic aromatic substitution.
Reactants:
-
2,5-Dichloropyrazine
-
Piperazine (typically in excess to favor mono-substitution and act as a base)
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures are generally required to drive the reaction to completion.
Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Steps:
-
To a solution of piperazine in a suitable polar aprotic solvent, add 2,5-dichloropyrazine portion-wise.
-
Heat the reaction mixture under an inert atmosphere for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove excess piperazine and inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent and water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Theoretical Pharmacological Profile
The structural features of this compound make it a valuable scaffold in medicinal chemistry. The piperazine and pyrazine rings are prevalent in many biologically active molecules.
-
Central Nervous System (CNS) Activity: The arylpiperazine motif is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics and antidepressants. The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions with various receptors in the brain.
-
Kinase Inhibition: The pyrazine ring can serve as a hinge-binding motif in many kinase inhibitors. The nitrogen atoms can form hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors. The chloro-substituent provides a vector for further substitution to explore different regions of the kinase active site.
-
Metabolic Stability and Physicochemical Properties: The piperazine moiety can be used to tune the physicochemical properties of a drug candidate, such as solubility and lipophilicity. The basic nature of the piperazine can improve aqueous solubility at physiological pH, which is often beneficial for oral bioavailability.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for this compound are not widely published, theoretical predictions based on its structure can provide valuable guidance for its characterization.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the pyrazine ring protons (likely two singlets or doublets in the aromatic region), and signals for the piperazine ring protons (two sets of triplets or multiplets in the aliphatic region), along with a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyrazine ring and two distinct carbon environments in the piperazine ring. |
| Mass Spec. | A molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). |
| IR | Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=N stretching of the pyrazine ring, and C-N stretching of the piperazine ring. |
Conclusion
This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. Its versatile chemical nature, stemming from the reactive chlorine atom and the modifiable piperazine moiety, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules. While a comprehensive experimental dataset for its theoretical properties is not yet in the public domain, its structural analogy to known pharmacophores strongly supports its continued use in the development of novel therapeutics, particularly for CNS disorders and oncology. Further detailed experimental characterization of this compound would be of great benefit to the scientific community.
The Pyrazine-Piperazine Scaffold: A Technical Guide to its Discovery, History, and Enduring Impact on Drug Development
Abstract
The fusion of the pyrazine and piperazine heterocycles has given rise to a privileged structural motif in medicinal chemistry, underpinning the development of numerous blockbuster drugs. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazine-piperazine compounds. We will delve into the foundational chemistry that enabled the synthesis of this scaffold, trace the evolution of its therapeutic applications, and provide detailed experimental protocols for the characterization of these impactful molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.
Genesis of a Privileged Scaffold: A Tale of Two Heterocyles
The story of pyrazine-piperazine compounds is not one of a single, serendipitous discovery, but rather the convergence of two well-established, biologically active nitrogen-containing six-membered rings.
Piperazine: From Deworming Agent to CNS Modulator
Piperazine was first introduced to medicine in 1953 as an anthelmintic agent for the treatment of parasitic worm infections. Its mechanism of action involved paralyzing the parasites, leading to their expulsion from the host. However, its therapeutic journey was far from over. The true potential of the piperazine ring lay in its unique physicochemical properties. As a symmetrical, non-planar heterocycle with two basic nitrogen atoms, it offered an ideal scaffold for medicinal chemists to explore. Its ability to improve aqueous solubility and modulate the basicity of drug candidates made it an attractive component for derivatization. This led to the development of a vast array of piperazine-containing drugs with diverse pharmacological activities, including antipsychotics, antidepressants, and antihistamines.
Pyrazine: A Bioisostere with Aromatic Character
Pyrazine, a planar aromatic heterocycle, also has a rich history in medicinal chemistry. It is often employed as a bioisostere for other aromatic rings like benzene and pyridine, allowing for the fine-tuning of a molecule's electronic and steric properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. This is exemplified by the proteasome inhibitor bortezomib and the antitubercular agent pyrazinamide, both of which feature a pyrazine core.
The Synergistic Union: Emergence of the Pyrazine-Piperazine Core
The logical next step in the evolution of these two pharmacophores was their combination. The linkage of a pyrazine ring to a piperazine moiety, typically via a nitrogen atom on the piperazine, created a novel scaffold with the potential for multifaceted biological activity. This union allowed for the exploration of new chemical space and the development of compounds with unique pharmacological profiles. One of the earliest and most significant classes of drugs to emerge from this fusion was the quinazoline-piperazine series, exemplified by the antihypertensive agent Prazosin.
Landmark Pyrazine-Piperazine Drugs: Case Studies in Rational Drug Design
The versatility of the pyrazine-piperazine scaffold is best illustrated through the examination of two landmark drugs that have had a profound impact on medicine: Prazosin and Varenicline.
Prazosin: A Selective Alpha-1 Adrenergic Antagonist
Discovery and Development: Prazosin was patented in 1965 and approved for medical use in 1974 as a treatment for hypertension. Its development was a pivotal moment in the understanding and treatment of high blood pressure. Unlike previous alpha-blockers, Prazosin exhibited high selectivity for the α1-adrenergic receptor over the α2 subtype. This selectivity was key to its improved side-effect profile, most notably a reduction in reflex tachycardia.
Mechanism of Action: Prazosin exerts its antihypertensive effect by blocking the binding of norepinephrine to α1-adrenergic receptors on vascular smooth muscle. This inhibition of sympathetic vasoconstriction leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure. The signaling pathway downstream of the Gq-coupled α1-adrenergic receptor involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. Prazosin effectively blocks this cascade.
Structure-Activity Relationship (SAR): The SAR of quinazoline-piperazine α1-antagonists is well-defined. The 4-amino-6,7-dimethoxyquinazoline moiety is crucial for high affinity. The piperazine ring acts as a linker, and modifications to the substituent on the distal nitrogen of the piperazine can modulate potency and selectivity. For instance, replacing the furoyl group of Prazosin with other acyl or alkyl groups has been extensively explored to optimize pharmacokinetic and pharmacodynamic properties.
Varenicline: A Partial Agonist for Smoking Cessation
Discovery and Development: Varenicline, marketed as Chantix®, was developed by Pfizer and approved by the FDA in 2006 as a smoking cessation aid. Its design was inspired by the natural product cytisine, a plant alkaloid with known nicotinic acetylcholine receptor (nAChR) binding properties. Varenicline was engineered to have a higher affinity and selectivity for the α4β2 nAChR subtype, which is believed to play a critical role in nicotine addiction.
Mechanism of Action: Varenicline's efficacy stems from its dual role as a partial agonist at the α4β2 nAChR. As a partial agonist, it provides a moderate and sustained level of dopamine release in the mesolimbic pathway, which alleviates the craving and withdrawal symptoms associated with smoking cessation. Simultaneously, by occupying the receptor, it acts as an antagonist in the presence of nicotine, blocking its ability to bind and produce the rewarding effects of smoking. This dual action makes it a highly effective tool for individuals trying to quit smoking.[1][2]
Synthetic Strategies and Methodologies
The synthesis of pyrazine-piperazine compounds typically involves the coupling of a pyrazine derivative with a piperazine derivative. The specific synthetic route can vary depending on the desired substitution pattern.
General Synthesis of the 2-(Piperazin-1-yl)pyrazine Core
A common approach to constructing the 2-(piperazin-1-yl)pyrazine core involves the nucleophilic substitution of a leaving group on the pyrazine ring with piperazine. For example, 2-chloropyrazine can be reacted with an excess of piperazine to yield the desired product.
Synthesis of Prazosin: A Step-by-Step Protocol
The synthesis of Prazosin involves a multi-step process, starting with the preparation of the key intermediates: 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-furoyl)piperazine.
Step 1: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
-
Cyclization: 3,4-dimethoxy-6-aminobenzonitrile is reacted with an isocyanate source (e.g., chlorosulfonyl isocyanate) to form a urea intermediate, which then undergoes cyclization to yield 2,4-dihydroxy-6,7-dimethoxyquinazoline.
-
Chlorination: The dihydroxyquinazoline is treated with a chlorinating agent, such as phosphorus oxychloride, to produce 2,4-dichloro-6,7-dimethoxyquinazoline.[3][4][5][6][7]
-
Amination: The 4-chloro group is selectively displaced by ammonia to give 2-chloro-4-amino-6,7-dimethoxyquinazoline.[5][6]
Step 2: Synthesis of 1-(2-Furoyl)piperazine
-
Acylation: Piperazine is acylated with 2-furoyl chloride in the presence of a base to yield 1-(2-furoyl)piperazine.[8][9][10]
Step 3: Coupling and Final Product Formation
-
Nucleophilic Aromatic Substitution: 2-chloro-4-amino-6,7-dimethoxyquinazoline is reacted with 1-(2-furoyl)piperazine in a suitable solvent with heating to afford Prazosin.
Synthesis of Varenicline: A Convergent Approach
The synthesis of the complex tricyclic core of Varenicline is a more intricate process, often involving a key cyclization step.
-
Formation of the Tricyclic Amine: A common strategy involves the construction of a key intermediate containing two nitro groups on an aromatic ring, which is then reduced to a diamine.
-
Cyclization: The diamine is then reacted with glyoxal in a cyclization reaction to form the pyrazine ring, completing the tricyclic core of Varenicline.[11][12][13]
-
Final Functionalization: Subsequent steps involve the deprotection of the secondary amine and salt formation to yield the final drug substance.
Pharmacological Characterization: Key Experimental Protocols
The biological activity of pyrazine-piperazine compounds is assessed using a variety of in vitro and in vivo assays. Below are detailed protocols for two key assays relevant to the characterization of Prazosin and Varenicline.
Protocol: α1-Adrenergic Receptor Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1-adrenergic receptor.
-
Radioligand: [³H]-Prazosin.
-
Non-specific binding control: Phentolamine.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Test compound.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or phentolamine (for non-specific binding).
-
Add [³H]-Prazosin to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[14][15][16][17][18]
Protocol: Nicotinic Acetylcholine Receptor Functional Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay measures the ability of a test compound to activate or inhibit the α4β2 nAChR by monitoring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Nicotine.
-
Test compound.
-
384-well black-walled, clear-bottom microplates.
-
FLIPR instrument.
Procedure:
-
Plate the HEK293-α4β2 cells in 384-well plates and incubate overnight.
-
Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.
-
Prepare serial dilutions of the test compound and a standard agonist (nicotine) in assay buffer.
-
Place the cell plate and the compound plate in the FLIPR instrument.
-
For agonist mode: Add the test compound to the cells and measure the fluorescence signal over time.
-
For antagonist mode: Pre-incubate the cells with the test compound before adding a sub-maximal concentration of nicotine and measure the fluorescence signal.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.[19][20][21]
Quantitative Data Summary
The following tables summarize key pharmacological data for representative pyrazine-piperazine compounds.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Therapeutic Indication |
| Prazosin | α1-Adrenergic | 0.5 - 2.0 | Antagonist | Hypertension |
| Doxazosin | α1-Adrenergic | 1.0 - 5.0 | Antagonist | Hypertension, BPH |
| Terazosin | α1-Adrenergic | 1.0 - 10.0 | Antagonist | Hypertension, BPH |
| Compound | Receptor Target | EC₅₀ (µM) | Efficacy (vs. ACh) | Therapeutic Indication |
| Varenicline | α4β2 nAChR | 2.3 | 13.4% | Smoking Cessation |
| Cytisine | α4β2 nAChR | ~0.6 | Partial Agonist | Smoking Cessation |
| Nicotine | α4β2 nAChR | ~1.0 | Full Agonist | N/A (addictive substance) |
Note: The values presented are approximate and can vary depending on the specific assay conditions.[22][23][24][25]
Conclusion and Future Perspectives
The pyrazine-piperazine scaffold has proven to be an exceptionally fruitful area of research in medicinal chemistry. From the early days of Prazosin's development to the more recent success of Varenicline, this structural motif has consistently yielded drugs with significant therapeutic impact. The inherent "drug-like" properties of the piperazine ring, combined with the versatile electronic nature of the pyrazine moiety, provide a powerful platform for the design of new therapeutic agents.
Future research in this area is likely to focus on the development of pyrazine-piperazine derivatives with improved selectivity for specific receptor subtypes, leading to enhanced efficacy and reduced side effects. Furthermore, the application of this scaffold to new therapeutic areas, such as oncology and neurodegenerative diseases, holds significant promise. The enduring legacy of the pyrazine-piperazine core serves as a testament to the power of rational drug design and the importance of understanding the fundamental principles of medicinal chemistry.
References
- 1. Varenicline decreases ethanol intake and increases dopamine release via neuronal nicotinic acetylcholine receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 12. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. researchgate.net [researchgate.net]
- 19. moleculardevices.com [moleculardevices.com]
- 20. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine from 2,6-Dichloropyrazine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine, a valuable building block in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 2,6-dichloropyrazine and piperazine. This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline critical safety precautions, and detail methods for the characterization of the final product. The aim is to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this synthesis.
Introduction: The Significance of Substituted Pyrazines
Pyrazine and its derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry.[1][2][3] The pyrazine ring is a key structural motif found in numerous biologically active molecules and approved drugs.[2] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and influence the molecule's electronic properties, making it a privileged scaffold in drug design.[2]
This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds, including potential antipsychotic, antidepressant, and kinase inhibitor agents.[4] Its structure allows for further functionalization at the piperazine nitrogen or substitution of the remaining chlorine atom, enabling the creation of diverse chemical libraries for drug discovery programs.[4][5]
This application note focuses on a reliable and scalable method for the synthesis of this key intermediate from 2,6-dichloropyrazine.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The core transformation in this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[6][7] This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The presence of two chlorine atoms on 2,6-dichloropyrazine further activates the ring for nucleophilic substitution.[7]
In 2,6-dichloropyrazine, both chlorine atoms are positioned alpha (α) to a nitrogen atom, which are the most electron-deficient positions, making them highly activated for nucleophilic attack.[7] The reaction with piperazine, a secondary amine, proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of a nitrogen atom from the piperazine molecule on one of the carbon atoms bearing a chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.
Step 2: Elimination of the Leaving Group The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the substituted product, this compound.
Given the symmetry of 2,6-dichloropyrazine and by controlling the stoichiometry of the reactants, monosubstitution can be selectively achieved. Using an excess of piperazine can lead to the formation of the disubstituted product, 2,6-di(1-piperazinyl)pyrazine.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 2,6-Dichloropyrazine | 4774-14-5 | 148.98 | 1.0 eq | >98% |
| Piperazine (anhydrous) | 110-85-0 | 86.14 | 2.5 eq | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 eq | >99% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | As solvent | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction | Reagent grade |
| Brine (saturated NaCl solution) | N/A | N/A | For washing | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying | Reagent grade |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dichloropyrazine (1.0 eq), piperazine (2.5 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a stirrable slurry. The use of excess piperazine also serves as a base to neutralize the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane. The disappearance of the starting material (2,6-dichloropyrazine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Safety and Handling Precautions
It is imperative to handle all chemicals with care and to use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] The synthesis should be performed in a well-ventilated fume hood.
-
2,6-Dichloropyrazine: Causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[9][11] Avoid breathing dust and ensure thorough washing after handling.[10][12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][11]
-
Piperazine: Corrosive and can cause severe skin burns and eye damage.[13][14][15][16] It may cause an allergic skin reaction and sensitization by inhalation.[13][14][15][16] It is also a combustible solid.[13] Handle in a well-ventilated area and avoid contact with moisture.[13]
-
Potassium Carbonate: Causes skin and serious eye irritation. Handle with care to avoid dust formation.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and other ignition sources.
In case of skin contact, immediately flush with plenty of water.[13] If inhaled, move to fresh air.[9] In case of eye contact, rinse cautiously with water for several minutes.[9][16] Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][13][14][15][16]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrazine ring and the piperazine ring. The chemical shifts and coupling patterns will be consistent with the structure of the product. The protons on the piperazine ring will typically appear as two multiplets, corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the NH group. The protons on the pyrazine ring will appear as two doublets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₈H₁₁ClN₄ (198.65 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H, C=N, and C-N stretching vibrations.
Melting Point
The melting point of the purified product should be a sharp, well-defined range, which can be compared to literature values if available.
Conclusion
The synthesis of this compound from 2,6-dichloropyrazine via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently synthesize and characterize this compound. This will facilitate further research and development in the pursuit of novel therapeutics.
References
- 1. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. aksci.com [aksci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Note: Synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive guide to the synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine, a key intermediate in the development of various pharmaceutically active compounds. We delve into the underlying reaction mechanism, a Nucleophilic Aromatic Substitution (SNAr), providing a detailed, step-by-step protocol for its successful execution in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, process validation, and analytical characterization of the final product.
Introduction: The Significance of the Piperazinyl-Pyrazine Scaffold
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When coupled with a pyrazine ring, a privileged heterocyclic scaffold, it gives rise to a class of compounds with a broad spectrum of biological activities.[1][2] this compound serves as a versatile building block for the synthesis of targeted therapeutics, including kinase inhibitors and receptor modulators.[3][4] Understanding its formation is crucial for the efficient and scalable production of these advanced pharmaceutical intermediates.
The Reaction Mechanism: A Classic SNAr Pathway
The formation of this compound from 2,5-dichloropyrazine and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, SNAr occurs on an aromatic ring and proceeds through a distinct addition-elimination mechanism.[5][6]
Pillars of the SNAr Mechanism:
-
Activated Aromatic System: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms susceptible to attack by nucleophiles, a prerequisite for the SNAr reaction.[7][8] The nitrogen atoms act as "built-in" electron-withdrawing groups, activating the ring for substitution.[9]
-
Strong Nucleophile: Piperazine, a secondary amine, acts as a potent nucleophile. The lone pair of electrons on one of its nitrogen atoms initiates the attack on the electron-deficient pyrazine ring.
-
Good Leaving Group: The chloride ion is a good leaving group, capable of stabilizing the negative charge it acquires upon departure from the aromatic ring.
The reaction proceeds in two key steps:
-
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: The piperazine nitrogen attacks one of the chlorine-bearing carbons of the 2,5-dichloropyrazine ring. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Step 2: Elimination and Restoration of Aromaticity: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.
Visualizing the SNAr Mechanism
Caption: Figure 1: SNAr Mechanism for this compound Formation.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Supplier | Purity |
| 2,5-Dichloropyrazine | 148.98 | 19745-17-4 | Sigma-Aldrich | ≥98% |
| Piperazine | 86.14 | 110-85-0 | Sigma-Aldrich | ≥99% |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Acetonitrile (ACN) | 41.05 | 75-05-8 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific | HPLC Grade |
| Hexanes | N/A | 110-54-3 | Fisher Scientific | HPLC Grade |
| Saturated aq. NaHCO₃ | 84.01 | 144-55-8 | LabChem | N/A |
| Brine (Saturated aq. NaCl) | 58.44 | 7647-14-5 | LabChem | N/A |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
Step-by-Step Methodology
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.
-
Base: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. This prevents the protonation of piperazine, ensuring it remains a potent nucleophile.
-
Stoichiometry: A slight excess of piperazine is used to drive the reaction to completion and account for any potential side reactions. Using a large excess should be avoided to minimize the formation of the di-substituted by-product.
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichloropyrazine (10.0 g, 67.1 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve piperazine (6.4 g, 74.3 mmol, 1.1 eq) in acetonitrile (50 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.
-
Base Addition: Add triethylamine (10.2 mL, 73.8 mmol, 1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2,5-dichloropyrazine spot indicates reaction completion.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the triethylamine hydrochloride salt. c. Concentrate the filtrate under reduced pressure to obtain a crude residue. d. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Visualizing the Experimental Workflow
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to pyrazine and piperazine protons. |
| (400 MHz, CDCl₃) | Integration | Correct proton ratios for the structure. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to the unique carbons in the molecule. |
| (100 MHz, CDCl₃) | ||
| Mass Spec. | m/z (ESI+) | [M+H]⁺ calculated for C₈H₁₁ClN₄: 199.07; Found: 199.1. |
| HPLC | Purity | ≥98% (at 254 nm) |
Conclusion
The synthesis of this compound is a robust and reproducible process governed by the principles of Nucleophilic Aromatic Substitution. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided analytical benchmarks serve as a quality control standard for the validation of the final compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production | MDPI [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Examples [cdb.ics.uci.edu]
A Robust Flash Chromatography Method for the Purification of the Polar Basic Building Block 2-Chloro-5-(1-piperazinyl)pyrazine
An Application Note and Protocol for the Chromatographic Purification of 2-Chloro-5-(1-piperazinyl)pyrazine
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and agents targeting the central nervous system.[1][2] The inherent physicochemical properties of this compound—namely its high polarity and the basicity of the piperazine moiety—present significant challenges for purification via standard chromatographic techniques. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using automated flash chromatography on silica gel. We address the common issue of peak tailing associated with basic amines by incorporating a basic modifier into the mobile phase, ensuring high purity and recovery. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to overcome the purification challenges associated with polar nitrogenous compounds.
Introduction: The Purification Challenge
Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, with over 60% of small-molecule drugs containing such a scaffold.[3] this compound belongs to this critical class of compounds. Its structure, featuring both a pyrazine and a piperazine ring, imparts high polarity and basicity.[4] These characteristics are advantageous for biological activity but complicate purification.
When using standard silica gel chromatography, the basic nitrogen atoms of the piperazine ring can interact strongly with acidic silanol groups (Si-OH) on the silica surface. This interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low or no recovery.
-
Poor Peak Shape: Strong, non-linear adsorption causes significant peak tailing, which reduces resolution and prevents effective separation from impurities.
-
Inconsistent Elution: The compound's retention can be unpredictable, making the method difficult to reproduce.
While reversed-phase chromatography is an alternative, highly polar compounds like this often exhibit insufficient retention on C18 columns, eluting at or near the solvent front, which also results in poor separation.[5][6] Therefore, a specialized normal-phase method is required. This protocol details a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a scaled-up flash chromatography purification that mitigates the challenges of purifying basic polar molecules.
Method Development Workflow
A logical and systematic workflow is essential for developing a robust purification method. The process begins with small-scale scouting using TLC to identify optimal conditions before committing a larger quantity of material to flash chromatography. This approach conserves time, solvent, and valuable sample.
Figure 1: A systematic workflow for the purification of this compound.
Experimental Protocols
Materials and Equipment
| Item | Specification |
| Crude Compound | This compound (from synthesis) |
| Solvents | Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - HPLC Grade |
| Stationary Phase (TLC) | Silica gel 60 F254 aluminum-backed plates |
| Stationary Phase (Flash) | Pre-packed silica gel flash column (e.g., 40 g for 400-800 mg crude) |
| Adsorbent for Dry Loading | Celite® or silica gel |
| Equipment | Automated flash chromatography system with UV-Vis detector, rotary evaporator |
| Glassware | TLC chambers, capillaries, beakers, flasks, fraction collection tubes |
Protocol 1: TLC Method Development
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from impurities and a practical runtime on the flash column.[7]
-
Prepare Eluents: Prepare ~10 mL of several test eluent systems in small beakers. Since the target compound is polar, start with solvent systems like Methanol in Dichloromethane.[8] Crucially, prepare identical sets with and without a basic modifier.
-
System A (No Modifier): 98:2 DCM/MeOH
-
System B (With Modifier): 98:2:0.5 DCM/MeOH/TEA
-
System C (No Modifier): 95:5 DCM/MeOH
-
System D (With Modifier): 95:5:0.5 DCM/MeOH/TEA
-
-
Spot the TLC Plate: Dissolve a small amount of the crude material in DCM or MeOH. Using a capillary tube, spot the solution onto the baseline of two TLC plates.
-
Develop the Plates: Place one plate in a chamber saturated with System C and the other in a chamber with System D. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm).
-
Observation: On the plate developed with System C (no TEA), the target compound spot will likely appear as a long, vertical streak (tailing).
-
Result: On the plate developed with System D (with TEA), the spot should be much more compact and round. The triethylamine acts as a competitive base, binding to the acidic silica sites and allowing the basic analyte to travel through the stationary phase more uniformly.
-
-
Optimization: Adjust the MeOH concentration to achieve an Rf of 0.2-0.4 for the round spot. If the Rf is too low, increase the percentage of the more polar solvent (MeOH). If it is too high, decrease it. The final optimized mobile phase will be used as the basis for the flash chromatography gradient.
Protocol 2: Automated Flash Chromatography Purification
This protocol assumes a crude sample mass of approximately 500 mg. Adjust the column size and flow rate accordingly for different sample masses.
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the 500 mg of crude this compound in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
Add ~2-3 g of Celite® or silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the compound is loaded onto the column in a concentrated band, leading to better separation.[5]
-
Pack the resulting powder into an empty solid load cartridge.
-
-
System Setup and Column Equilibration:
-
Install a 40 g silica flash column onto the automated chromatography system.
-
Install the solid load cartridge.
-
Define the solvents: Solvent A = DCM + 0.5% TEA; Solvent B = MeOH + 0.5% TEA. Note: Adding the modifier to both solvents ensures a consistent concentration throughout the gradient.
-
Equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase composition (e.g., 100% Solvent A).
-
-
Gradient Method:
-
Set the flow rate (e.g., 40 mL/min for a 40 g column).
-
Set the UV detection wavelengths (e.g., 254 nm and 280 nm).
-
Program a linear gradient based on the TLC results. If the optimal TLC eluent was 95:5 DCM/MeOH, a suitable gradient would be:
-
| Time / Column Volumes (CV) | % Solvent A (DCM + 0.5% TEA) | % Solvent B (MeOH + 0.5% TEA) | Purpose |
| 0 - 2 CV | 100% | 0% | Load sample and elute non-polar impurities |
| 2 - 12 CV | 100% → 90% | 0% → 10% | Elute the target compound |
| 12 - 15 CV | 90% → 0% | 10% → 100% | Elute highly polar impurities (column flush) |
| 15 - 17 CV | 0% | 100% | Hold to ensure column is clean |
-
Run and Fraction Collection:
-
Start the run. The system will automatically collect fractions based on UV absorbance peaks.
-
Monitor the chromatogram in real-time. The target compound should elute as a sharp, symmetrical peak.
-
-
Post-Run Analysis:
-
Analyze the collected fractions using the optimized TLC system (e.g., 95:5:0.5 DCM/MeOH/TEA) to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvents using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified product as a solid.
-
Expected Results & Discussion
Following this protocol should yield this compound with high purity, suitable for subsequent synthetic steps or biological screening.
| Parameter | Example Value | Comments |
| Crude Mass | 500 mg | Starting material from a typical lab-scale reaction. |
| Initial Purity (by LC-MS) | ~85% | Common purity level post-synthesis workup. |
| Purified Mass | 410 mg | |
| Purification Yield | 82% | A good recovery is expected with this optimized method. |
| Final Purity (by LC-MS) | >98% | Demonstrates effective removal of impurities. |
The key to this successful purification is the addition of triethylamine to the mobile phase. Without it, the chromatogram would likely show a broad, tailing peak for the product, leading to co-elution with impurities and significantly lower yield and purity. The use of a gradient ensures that less polar impurities are washed off the column first, followed by the elution of the target compound in a focused band, and finally, the removal of very polar baseline impurities. This structured approach provides a robust and reproducible method for obtaining high-quality this compound. For exceptionally polar impurities, alternative techniques like HILIC or reversed-phase chromatography with an aqueous mobile phase may be explored.[9][10]
Conclusion
The purification of polar basic compounds like this compound is a common but significant challenge in organic and medicinal chemistry. By understanding the underlying chemical interactions between the analyte and the stationary phase, a highly effective purification strategy can be developed. The detailed protocol presented here, which combines systematic TLC-based method development with an optimized, modifier-containing mobile phase for automated flash chromatography, provides a reliable and scalable solution. This method successfully overcomes the issue of peak tailing, enabling researchers to obtain the target compound with high purity and yield, thereby accelerating drug discovery and development workflows.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labex.hu [labex.hu]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
using 2-Chloro-5-(1-piperazinyl)pyrazine as a building block in synthesis
An In-Depth Guide to the Synthetic Utility of 2-Chloro-5-(1-piperazinyl)pyrazine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrazine-Piperazine Scaffold
In the landscape of medicinal chemistry, the pyrazine and piperazine heterocycles are considered "privileged structures."[1][2][3][4] Their prevalence in a multitude of FDA-approved drugs and clinical candidates stems from their unique physicochemical properties. The pyrazine ring, an electron-deficient aromatic system, often acts as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding interactions with biological targets.[5][6] The piperazine moiety, with its two opposing nitrogen atoms, provides a combination of structural rigidity and a basic center, which can improve aqueous solubility, bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][7]
This compound emerges as a particularly powerful and versatile building block that strategically combines these two key scaffolds. This bifunctional molecule offers two distinct and orthogonal sites for chemical modification:
-
The C-Cl Bond on the Pyrazine Ring: The chlorine atom, attached to an electron-deficient pyrazine core, is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr).[6][8]
-
The N-H Bond of the Piperazine Ring: The secondary amine of the piperazine moiety is a nucleophilic site, readily available for functionalization through reactions like acylation, sulfonylation, alkylation, and reductive amination.[9][10]
This dual reactivity allows for a divergent synthetic approach, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides detailed application notes and validated protocols for leveraging this compound in key synthetic transformations, empowering researchers in drug discovery and materials science.[11]
Chemical and Physical Properties
A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Reference |
| CAS Number | 84445-51-2 | [11] |
| Molecular Formula | C₈H₁₁ClN₄ | [11] |
| Molecular Weight | 198.65 g/mol | [11][12] |
| Appearance | Off-white to light yellow crystalline powder | General knowledge |
| Storage | Store at 2-8°C, under an inert atmosphere | [11][12] |
Core Synthetic Applications and Protocols
This section details the primary synthetic transformations where this compound serves as a key starting material. Each protocol is designed to be a self-validating system, grounded in established chemical principles.
Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Application Notes: The Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds. In the context of our building block, the electron-deficient nature of the pyrazine ring makes the C-Cl bond highly susceptible to oxidative addition to a Palladium(0) catalyst, which is the first committed step in the catalytic cycle. This reaction allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyrazine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[6][13][14]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Palladium sources like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed.[6] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. A mixed solvent system, typically an organic solvent like dioxane with water, is used to dissolve both the organic and inorganic reagents.[6][15]
Visualizing the Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of the building block with a boronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting chloro-pyrazine.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(1-piperazinyl)pyrazine derivative.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
Application Notes: The Rationale
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[16][17] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[18] Applying this methodology to this compound allows for the coupling of a diverse range of primary and secondary amines at the C2 position. The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[16][19]
The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination step while preventing side reactions like beta-hydride elimination.[20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine within the palladium coordination sphere.[8][19]
Visualizing the Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of the building block with an amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.01 - 0.02 eq)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (0.02 - 0.05 eq)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.5 - 2.0 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to a flame-dried Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1-0.2 M.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-aryl- or N-heteroaryl-piperazinyl pyrazine.
Application 3: Functionalization of the Piperazine N-H Moiety via Acylation
Application Notes: The Rationale
While the pyrazine ring offers a site for complex coupling, the secondary amine of the piperazine ring provides a simple yet powerful handle for diversification. N-acylation is a fundamental transformation that attaches a carbonyl-containing group to the piperazine nitrogen. This reaction is typically high-yielding and proceeds under mild conditions. It is an invaluable tool in SAR exploration, allowing for the introduction of a vast array of functionalities to probe interactions with biological targets or to fine-tune the physicochemical properties of the molecule.[9] The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.
Visualizing the N-Acylation Reaction
Caption: N-Acylation of the piperazine moiety of the building block.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride or Acid Anhydride (1.05 - 1.2 eq)
-
Tertiary Amine Base (e.g., Triethylamine, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if the product is stable to acid), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel chromatography or recrystallization to obtain the pure N-acylated product.
Summary of Reaction Conditions
The following table provides a quick-reference guide to the typical conditions for the key transformations discussed.
| Reaction Type | Typical Reagents | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane / H₂O | 80 - 110 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| N-Acylation | Acyl Chloride | N/A | Et₃N, DIPEA | DCM, THF | 0 to RT |
Overall Synthetic Strategy Visualization
The true power of this compound lies in its capacity for divergent synthesis, allowing for the independent functionalization of two key positions to rapidly build molecular complexity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
The Strategic Application of 2-Chloro-5-(1-piperazinyl)pyrazine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, the 2-Chloro-5-(1-piperazinyl)pyrazine moiety has emerged as a cornerstone intermediate, prized for its inherent physicochemical properties and synthetic tractability. This guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights, to empower researchers in harnessing its full potential. The pyrazine ring, a bioisostere of pyridine and pyrimidine, combined with the ubiquitous piperazine group, creates a privileged structure with a unique profile of hydrogen bond acceptors and a basic nitrogen center, often leading to favorable pharmacokinetic properties.[1] This combination is particularly effective in targeting major drug classes such as protein kinases and G-protein coupled receptors (GPCRs).
The strategic importance of this scaffold lies in its two reactive handles: the electrophilic carbon atom attached to the chlorine on the pyrazine ring and the nucleophilic secondary amine of the piperazine ring. This dual reactivity allows for sequential and controlled diversification, enabling the exploration of vast chemical space in lead optimization campaigns.
Core Applications in Drug Discovery
The this compound scaffold has proven to be a valuable building block in the synthesis of compounds targeting a range of diseases, most notably in oncology and neurology.
Kinase Inhibitors: A Scaffold for Precision Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The pyrazine-piperazine core serves as an excellent foundation for the design of ATP-competitive kinase inhibitors. The pyrazine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.[3]
A prime example of a structurally related and highly successful kinase inhibitor is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] While not directly synthesized from this compound, its structure, which features a 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide core, highlights the utility of the piperazinyl-heterocycle motif in targeting the kinase active site.[5][6] The piperazine moiety often extends into the solvent-exposed region of the ATP binding site, providing a vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.[7]
Causality in Experimental Design: The chlorine atom on the pyrazine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of amine-containing fragments, which can be designed to interact with specific residues in the target kinase, thereby driving potency and selectivity. The secondary amine of the piperazine allows for subsequent functionalization, such as acylation or alkylation, to further modulate the compound's properties.
GPCR Ligands: Modulating Neurological Pathways
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The arylpiperazine motif is a well-established pharmacophore for ligands of various GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors, which are critical targets for antipsychotics, antidepressants, and anxiolytics.[8][9]
The this compound scaffold can be utilized to generate novel GPCR ligands. The pyrazine ring can act as a bioisosteric replacement for a phenyl ring found in many classical arylpiperazine ligands. This modification can alter the electronic properties and metabolic stability of the molecule, potentially leading to an improved pharmacological profile. For instance, derivatives of piperazine have shown significant affinity for 5-HT1A receptors.[10][11]
Trustworthiness Through Self-Validating Protocols: The protocols described below are based on well-established and robust chemical transformations. The success of these reactions is readily verifiable through standard analytical techniques such as TLC, LC-MS, and NMR, ensuring the integrity of the synthesized compounds.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation of the Piperazine Moiety
This protocol describes the coupling of an aryl halide with the secondary amine of this compound. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7]
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 198.65 | 1.0 | 1.0 |
| Aryl bromide/iodide | - | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add this compound (198.7 mg, 1.0 mmol) and the aryl halide (1.1 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise in Action: The choice of ligand (e.g., Xantphos, RuPhos, SPhos) is critical and depends on the steric and electronic properties of the coupling partners. Xantphos is often a good starting point for sterically demanding substrates. The base is also a key parameter; weaker bases like K₂CO₃ or Cs₂CO₃ may be required for base-sensitive substrates.
Protocol 2: Acylation of the Piperazine Nitrogen
This protocol details the formation of an amide bond by reacting the piperazine with an acyl chloride.
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 198.65 | 1.0 | 1.0 |
| Acyl chloride | - | 1.1 | 1.1 |
| Triethylamine (TEA) or DIPEA | 101.19 | 1.5 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
Dissolve this compound (198.7 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon atmosphere.
-
Add triethylamine (0.21 mL, 1.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors and GPCR modulators is well-rationalized by its structural features and reactivity. The protocols provided herein offer a starting point for the synthesis of novel derivatives. Future applications of this scaffold will likely expand into other therapeutic areas as our understanding of disease biology and the principles of rational drug design continue to evolve. The exploration of its use in multi-component reactions and fragment-based drug discovery could unveil new avenues for therapeutic innovation.[12][13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. vixra.org [vixra.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Analytical Characterization of 2-Chloro-5-(1-piperazinyl)pyrazine
An Application Note from Gemini Analytical
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of 2-Chloro-5-(1-piperazinyl)pyrazine, a key heterocyclic intermediate in pharmaceutical research. The methods detailed herein leverage a multi-technique approach, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. Each section explains the rationale behind the chosen methodology, provides step-by-step protocols, and offers insights into data interpretation, reflecting field-proven expertise for robust and reliable characterization.
Introduction
This compound is a substituted pyrazine-piperazine scaffold, a motif of significant interest in medicinal chemistry due to the prevalence of the piperazine ring in a wide array of pharmacologically active agents.[1][2] Accurate and comprehensive characterization of such intermediates is a cornerstone of the drug development process, ensuring quality, consistency, and safety. The presence of reactive sites, such as the chloro- and amino- groups, necessitates a rigorous analytical strategy to identify potential impurities arising from synthesis or degradation.
This guide presents an integrated analytical workflow designed to provide a complete profile of this compound, ensuring that researchers can proceed with confidence in their downstream applications.
Physicochemical Properties
A summary of the key properties of the target compound is essential before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₄ | [2] |
| Molecular Weight | 198.65 g/mol | [2][3] |
| CAS Number | 84445-51-2 | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Freely soluble in water and ethylene glycol | [4] |
High-Performance Liquid Chromatography (HPLC): Purity and Assay Determination
Principle and Expertise: Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile, polar organic compounds like this compound. The selection of a C18 stationary phase provides excellent retention and resolution for heterocyclic aromatic compounds. The mobile phase, a gradient of acetonitrile in water with trifluoroacetic acid (TFA), ensures good peak shape by suppressing the ionization of the basic piperazine nitrogen atoms and provides sharp, symmetrical peaks. UV detection at 220 nm is chosen as it typically corresponds to the π→π* transitions in heterocyclic aromatic systems, providing high sensitivity.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The analysis can be performed on any standard HPLC system equipped with a UV detector.
-
Refer to the table below for detailed instrumental parameters.
-
-
System Suitability:
-
Perform five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Data Acquisition and Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for 15 minutes.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; hold at 5% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Impurity Profiling
Principle and Expertise: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[5] Due to the presence of the secondary amine in the piperazine moiety, which can cause poor peak shape and column interaction, derivatization is highly recommended.[6][7] Trifluoroacetylation with trifluoroacetic anhydride (TFAA) is a rapid and efficient method to convert the amine into a less polar, more volatile trifluoroacetyl derivative, leading to sharp, symmetrical peaks and improved sensitivity. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for unambiguous identification through library matching or spectral interpretation.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of ethyl acetate in a GC vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 200 µL of ethyl acetate for analysis.
-
-
Instrumentation and Conditions:
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample in splitless mode to maximize sensitivity.
-
Acquire mass spectral data from m/z 40 to 500.
-
Identify the derivatized target compound by its retention time and mass spectrum. The expected molecular ion of the trifluoroacetyl derivative (C₁₀H₁₀ClF₃N₄O) would be at m/z 294.05.
-
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C, hold 2 min; ramp at 15 °C/min to 280 °C; hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 500 |
Workflow for GC-MS Identification
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
- 7. Rapid, sensitive and specific electron capture-gas chromatographic method for the quantitation of 6-chloro-2-(1-piperazinyl) pyrazine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. We will move beyond simple procedural outlines to explore the causality behind common side reactions and purification difficulties, providing you with robust, field-proven solutions.
The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrazine and piperazine. The electron-deficient nature of the pyrazine ring facilitates the displacement of a chloride ion by the nucleophilic secondary amine of piperazine[1][2]. While straightforward in principle, this reaction is often complicated by a key side reaction: disubstitution.
Core Reaction and Major Side Product
The central challenge in this synthesis is controlling the reaction to favor mono-substitution over di-substitution. Piperazine possesses two reactive secondary amine groups, both capable of acting as nucleophiles. This duality leads to the formation of the primary byproduct, 2,5-bis(1-piperazinyl)pyrazine.
Caption: Reaction scheme showing formation of the desired mono-substituted product and the bis-substituted side product.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 2,5-dichloropyrazine. What are the likely causes and solutions?
This is a classic case of an incomplete reaction. Several factors could be at play, primarily related to reaction kinetics and conditions.
Causality: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate. Additionally, a base is often required to neutralize the HCl generated in situ, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Solutions:
-
Temperature and Reaction Time: Ensure the reaction is heated appropriately. SNAr reactions on chloro-heterocycles often require elevated temperatures (60-100 °C) to proceed at a reasonable rate[1]. Extend the reaction time and monitor progress by TLC until the starting 2,5-dichloropyrazine spot has been consumed.
-
Base Selection: An inadequate or weak base can stall the reaction. While piperazine itself can act as a base, an external, non-nucleophilic inorganic base is recommended to maintain a high concentration of free, nucleophilic piperazine.
-
Solvent Choice: The solvent must fully dissolve the reactants. Polar aprotic solvents are ideal for SNAr reactions as they can solvate the charged intermediate complex.
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | DMSO, DMF, Dioxane, n-Butanol | Polar aprotic solvents facilitate SNAr reactions[1]. |
| Base | K₂CO₃, Cs₂CO₃, DBU | Neutralizes generated HCl without competing as a nucleophile. |
| Temperature | 60 - 100 °C | Provides sufficient energy for the reaction to proceed efficiently. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Allows for tracking the consumption of starting material. |
Question 2: My main impurity is a new, less polar spot on the TLC plate. I suspect it's the bis-arylated product. How can I prevent its formation?
You are almost certainly correct. The formation of 2,5-bis(1-piperazinyl)pyrazine is the most common side reaction[3].
Causality: This byproduct arises when a molecule of the desired mono-substituted product, which still contains a reactive piperazine N-H group, reacts with another molecule of 2,5-dichloropyrazine. This is statistically favored when the concentration of 2,5-dichloropyrazine is high relative to piperazine.
Prevention Strategies:
-
Stoichiometry Control (Excess Piperazine): The most effective and common method is to use a significant excess of piperazine (3-5 equivalents). This ensures that a molecule of 2,5-dichloropyrazine is statistically more likely to encounter a fresh piperazine molecule rather than a molecule of the already-reacted product[4].
-
Slow Addition: Add the 2,5-dichloropyrazine solution slowly (e.g., via an addition funnel) to the heated solution of excess piperazine. This maintains a low instantaneous concentration of the electrophile, further suppressing the second substitution[4].
-
Use of Mono-Protected Piperazine: For syntheses where controlling stoichiometry is difficult or the excess piperazine complicates workup, using N-Boc-piperazine is an excellent alternative[4]. The Boc-protecting group ensures only one nitrogen can react. The Boc group can then be easily removed in a subsequent step using an acid like HCl in dioxane[5].
Question 3: I've already generated a mixture containing the bis-arylated side product. What is the best strategy for purification?
Separating the mono- and bis-substituted products can be challenging but is achievable due to their differing physical properties.
Troubleshooting Workflow:
Caption: A logical workflow for purifying the crude product mixture.
Purification Steps:
-
Filtration: In some cases, the bis-arylated product is significantly less soluble than the mono-arylated product and may precipitate from the reaction mixture upon cooling. If a solid is present, filter the cooled mixture first. This can remove a substantial amount of the impurity[3].
-
Acid-Base Extraction: Both the desired product and the side product are basic. An acid-base workup can effectively remove non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc) and extract with aqueous acid (e.g., 1M HCl). The basic products will move to the aqueous layer. Wash the organic layer to remove any remaining starting material. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified products back into an organic solvent.
-
Column Chromatography: This is the most reliable method for separating the two products. The bis-arylated product is more symmetric and typically less polar than the mono-substituted product. A silica gel column using a gradient elution, for example, starting with hexanes/ethyl acetate and gradually increasing the polarity, should provide good separation.
Frequently Asked Questions (FAQs)
-
Q: What is the most common and scalable synthetic route?
-
A: The direct SNAr reaction of 2,5-dichloropyrazine with a molar excess of piperazine in a polar aprotic solvent is the most widely used and scalable method due to its simplicity and cost-effectiveness.
-
-
Q: How should I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between the starting material (2,5-dichloropyrazine), the desired product, and the bis-arylated side product (e.g., Hexane:Ethyl Acetate 3:1 or 2:1). The starting material will be the most non-polar spot, followed by the bis-arylated product, with the desired mono-substituted product being the most polar of the three.
-
-
Q: Are there any known impurities from the 2,5-dichloropyrazine starting material I should be aware of?
-
A: Yes. The synthesis of 2,5-dichloropyrazine can sometimes start from 5-chloropyrazin-2-amine via a Sandmeyer-type reaction[6][7]. Incomplete conversion can leave residual aminopyrazine, which can lead to other minor, colored impurities in your final product. Always use high-purity starting materials or purify them if necessary.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
Piperazine (4.0 eq.)
-
2,5-Dichloropyrazine (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
n-Butanol or DMSO (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4.0 eq.), potassium carbonate (1.5 eq.), and the solvent (approx. 5-10 mL per gram of dichloropyrazine).
-
Heat the mixture to 90-100 °C with vigorous stirring to form a uniform slurry.
-
Dissolve 2,5-dichloropyrazine (1.0 eq.) in a minimal amount of the reaction solvent.
-
Add the 2,5-dichloropyrazine solution dropwise to the heated piperazine slurry over 30-60 minutes.
-
Maintain the reaction at 90-100 °C and monitor its progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Once the 2,5-dichloropyrazine is consumed, cool the reaction mixture to room temperature.
-
Add water to the mixture to dissolve the inorganic salts and excess piperazine.
-
Extract the aqueous mixture three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography as described below.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Setup:
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc in Hexane). Any unreacted 2,5-dichloropyrazine will elute first.
-
Gradually increase the polarity of the eluent. The 2,5-bis(1-piperazinyl)pyrazine side product will elute next.
-
Continue to increase the eluent polarity (e.g., to 30-50% EtOAc in Hexane). The desired product, this compound, will then elute.
-
Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to obtain the purified product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLORO-3-(PIPERAZINYL)PYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you achieve the highest possible yields and purity.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues that can arise during the synthesis of this compound, a key intermediate in pharmaceutical development.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrazine and piperazine.[2] The electron-deficient nature of the pyrazine ring facilitates this reaction.[2][3]
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products. Here’s a systematic approach to diagnosing and resolving this issue:
Potential Cause 1: Suboptimal Reaction Conditions
The efficiency of the nucleophilic aromatic substitution is highly dependent on solvent, temperature, and reaction time.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they can effectively solvate the reactants and facilitate the reaction.[2] The use of less polar solvents may lead to incomplete reaction.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of the undesired bis-substituted byproduct, 2,5-bis(1-piperazinyl)pyrazine.[2] Careful temperature optimization is crucial. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material, 2,5-dichloropyrazine. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or increased byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[4]
Potential Cause 2: Formation of Bis-substituted Byproduct
A common issue is the formation of 2,5-bis(1-piperazinyl)pyrazine, where both chlorine atoms on the pyrazine ring are substituted by piperazine.
-
Stoichiometry of Reactants: To favor the mono-substitution product, it is critical to control the stoichiometry of the reactants.[2] Using a slight excess of 2,5-dichloropyrazine relative to piperazine can help minimize the formation of the di-substituted product. However, a large excess of the dichloropyrazine will remain unreacted, complicating purification. Careful optimization of the molar ratio is necessary.
-
Slow Addition of Piperazine: Adding the piperazine solution dropwise to the solution of 2,5-dichloropyrazine at a controlled temperature can help maintain a low concentration of the nucleophile, thereby favoring mono-substitution.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yields.
Q2: How can I minimize the formation of the 2,5-bis(1-piperazinyl)pyrazine byproduct?
Minimizing the formation of the di-substituted byproduct is a key challenge in this synthesis. Here are targeted strategies:
-
Molar Ratio Control: As mentioned, the stoichiometry of the reactants is the most critical factor.[2] A good starting point is a 1.1:1 to 1.5:1 molar ratio of 2,5-dichloropyrazine to piperazine. This ensures that piperazine is the limiting reagent, reducing the likelihood of a second substitution.
-
Temperature Management: Lowering the reaction temperature will decrease the rate of the second substitution reaction more significantly than the first, thus favoring the mono-substituted product. A temperature range of 60-80°C is often a good starting point, but this may need to be optimized for your specific setup.
-
Use of a Protecting Group on Piperazine: An alternative strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group prevents the second nitrogen from reacting. The desired product can then be obtained by a subsequent deprotection step. This multi-step approach often provides a cleaner product and higher overall yield despite the additional steps.
Table 1: Comparison of Strategies to Minimize Bis-substitution
| Strategy | Advantages | Disadvantages |
| Molar Ratio Control | Simple, one-step reaction. | Requires careful optimization; may still produce some byproduct. |
| Lower Reaction Temperature | Can significantly improve selectivity. | Slower reaction times; may require extended reaction periods. |
| Use of Mono-protected Piperazine | Excellent selectivity; cleaner reaction profile. | Adds extra protection and deprotection steps to the synthesis. |
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Effective purification is essential to obtain this compound with the desired purity for subsequent applications.
-
Column Chromatography: This is a highly effective method for separating the desired mono-substituted product from the starting material (2,5-dichloropyrazine) and the bis-substituted byproduct.[4][5] A silica gel column is typically used with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane).
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient method for obtaining highly pure material. Suitable solvent systems need to be determined empirically but often involve a mixture of a good solvent and a poor solvent.
-
Acid-Base Extraction: Since piperazine is basic, an acid-base extraction can be employed to separate the product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This method is particularly useful for removing unreacted 2,5-dichloropyrazine.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the critical quality attributes of the starting materials, 2,5-dichloropyrazine and piperazine?
The purity of your starting materials is paramount for a successful synthesis.
-
2,5-Dichloropyrazine: Should be free of isomeric impurities, such as 2,3-dichloropyrazine or 2,6-dichloropyrazine, as these can lead to the formation of undesired side products that may be difficult to separate. The presence of moisture can also be detrimental.
-
Piperazine: Anhydrous piperazine is preferred to avoid the introduction of water into the reaction, which can potentially lead to side reactions. The purity should be high to ensure accurate stoichiometry.
Q2: What analytical techniques are recommended for monitoring the reaction progress and confirming the product's identity?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion and the relative amounts of different species in the reaction mixture.[4]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirmation of the desired product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Q3: Are there any safety precautions I should be aware of when performing this synthesis?
Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile organic solvents and reagents.
-
Handling of Reagents: 2,5-Dichloropyrazine and piperazine can be irritating to the skin and respiratory system. Handle them with care.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,5-Dichloropyrazine
-
Piperazine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2,5-dichloropyrazine (1.0 equivalent) in anhydrous DMF.
-
Addition of Piperazine: In a separate flask, dissolve piperazine (0.8 to 0.9 equivalents) in anhydrous DMF. Add this solution dropwise to the stirred solution of 2,5-dichloropyrazine at room temperature over a period of 30-60 minutes.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by NMR, MS, and IR to confirm its identity and purity.
Reaction Scheme
Caption: Synthesis of this compound and the formation of the bis-substituted byproduct.
By following the guidance in this technical support center, researchers can effectively troubleshoot common issues, optimize their synthetic protocols, and achieve higher yields and purity of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
troubleshooting guide for the synthesis of piperazinylpyrazines
Welcome to the technical support center for the synthesis of piperazinylpyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Piperazinylpyrazines are key structural motifs in numerous pharmacologically active compounds, and their successful synthesis is often a critical step in the drug discovery pipeline.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your synthetic endeavors.
Section 1: Troubleshooting Common Synthetic Issues
This section addresses prevalent problems encountered during the synthesis of piperazinylpyrazines, primarily through Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Question: I am attempting to synthesize a piperazinylpyrazine derivative via a Buchwald-Hartwig amination of a chloropyrazine with piperazine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Buchwald-Hartwig amination of piperazinylpyrazines are a common challenge and can often be attributed to several factors related to the catalyst system, reaction conditions, and reagents.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is paramount. For electron-deficient heteroaromatic chlorides like chloropyrazines, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[3]
-
Recommendation: Screen a variety of ligands such as XPhos, SPhos, or BrettPhos. Using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) can often lead to more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[4]
-
-
Base Selection: The base is critical for the deprotonation of piperazine and for promoting the reductive elimination step. However, a base that is too strong can lead to side reactions or degradation of starting materials.[5]
-
Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, consider weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) if you observe decomposition.[3][6] The choice of base can be solvent-dependent; for instance, in nonpolar solvents, an anionic base is generally required.
-
-
Solvent Effects: The solvent plays a crucial role in solubility of the reagents and the stability of the catalytic species.
-
Recommendation: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, a more polar solvent such as t-butanol may be beneficial.[3] Ensure the solvent is anhydrous and deoxygenated, as oxygen can deactivate the Pd(0) catalyst.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or catalyst decomposition.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical temperature range for these reactions is 80-110 °C.[4]
-
Issue 2: Formation of Bis-Arylated Piperazine Byproduct
Question: My reaction is producing a significant amount of the 1,4-bis(pyrazinyl)piperazine byproduct, reducing the yield of my desired mono-substituted product. How can I improve the selectivity for mono-arylation?
Answer: The formation of the di-substituted byproduct is a frequent issue due to the presence of two reactive nitrogen atoms in the piperazine ring. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability towards the reaction of the chloropyrazine with an unreacted piperazine molecule.[3]
-
Slow Addition of the Electrophile: Adding the chloropyrazine to the reaction mixture dropwise, especially at a lower temperature, can help to control the reaction rate and minimize the formation of the di-substituted product.[3]
-
Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group deactivates one of the nitrogen atoms, preventing di-substitution. The protecting group can then be removed in a subsequent step.[3]
Issue 3: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing an SNAr reaction between a 2-chloropyrazine and piperazine, but the reaction is not going to completion. How can I drive the reaction forward?
Answer: Incomplete conversion in SNAr reactions is often related to the reactivity of the electrophile, the nucleophilicity of the amine, and the reaction conditions. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, but optimization is often necessary.
-
Solvent Choice: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[7]
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. Microwave heating can also be an effective way to accelerate the reaction.
-
Base: While not always strictly necessary for the reaction with a secondary amine like piperazine, the addition of a non-nucleophilic base like potassium carbonate or triethylamine can help to scavenge any generated HCl and drive the equilibrium towards the product.
-
Leaving Group: The nature of the leaving group on the pyrazine ring is important. Fluoride is typically the best leaving group in SNAr reactions due to its high electronegativity, which activates the ring for nucleophilic attack. If you are using a chloropyrazine and experiencing issues, and a fluoropyrazine is available, it may offer better results.
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify my final piperazinylpyrazine product. It seems to be very polar and I am having issues with chromatography.
Answer: The purification of piperazinylpyrazines can be challenging due to their basicity and polarity, which can lead to issues like peak tailing in chromatography.
-
Column Chromatography:
-
Normal Phase (Silica Gel): The basic nitrogen atoms of the piperazine moiety can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.
-
Reverse Phase (C18): Peak tailing can also occur on reverse-phase columns. Using a mobile phase additive such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can help to protonate the basic nitrogens and improve the peak shape.[1]
-
-
Acid-Base Extraction: An acid-base workup can be a powerful purification technique. The basic piperazinylpyrazine product can be extracted from an organic solvent into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification. Screening different solvent systems is recommended to find suitable conditions for obtaining high-purity crystals.
Section 2: Data Presentation and Optimized Protocols
Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Pd Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 | G3 precatalyst is often more air-stable and provides more reproducible results.[4] |
| Ligand | XPhos | SPhos | BrettPhos | Bulky, electron-rich ligands are generally preferred for coupling with aryl chlorides.[3] |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | NaOtBu is a strong base, while K₃PO₄ and Cs₂CO₃ are milder alternatives that can prevent substrate degradation.[3][6] |
| Solvent | Toluene | Dioxane | t-Butanol | Toluene and dioxane are common choices. t-Butanol can be beneficial for substrates with poor solubility.[3] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(Piperazin-1-yl)pyrazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyrazine (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine, N-Boc-piperazine, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-protected piperazinylpyrazine.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-(Piperazin-1-yl)pyrazine
Materials:
-
2-Chloropyrazine (1.0 equiv)
-
Piperazine (3.0 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-chloropyrazine, piperazine, and potassium carbonate.
-
Add DMSO and stir the mixture at 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (with 0.5-1% triethylamine in the eluent) or by acid-base extraction.
Section 3: Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9][10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[12][13][14][15]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Section 4: Scale-Up Considerations
Transitioning from a bench-scale synthesis to a larger scale production presents a unique set of challenges.
-
Thermal Management: Both Buchwald-Hartwig and SNAr reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to avoid runaway reactions and ensure consistent product quality.
-
Mixing: In heterogeneous reactions, such as those involving solid bases, efficient mixing becomes critical to ensure good mass transfer and consistent reaction rates.
-
Reagent Addition: The rate of addition of reagents, which may be less critical on a small scale, can have a significant impact on selectivity and impurity profiles at a larger scale.
-
Workup and Purification: Extraction and chromatography procedures need to be adapted for larger volumes. Crystallization is often a more practical purification method for large quantities of solid products.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. name-reaction.com [name-reaction.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Chloro-5-(1-piperazinyl)pyrazine Synthesis
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-(1-piperazinyl)pyrazine. This guide is designed for researchers, chemists, and process development professionals who utilize this critical building block in pharmaceutical synthesis. Here, we address common challenges related to impurity formation and provide robust, field-tested solutions to ensure the highest quality of your target compound. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to not only solve current issues but also to anticipate and prevent future challenges.
Section 1: Reaction Overview and Key Impurity Formation Pathways
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrazine and piperazine. The electron-deficient nature of the pyrazine ring, caused by its two nitrogen atoms, facilitates the displacement of the chlorine atoms by nucleophiles.[1][2] While seemingly straightforward, this reaction is prone to the formation of several key impurities that can complicate downstream processes and compromise the purity of the final product. Understanding the origin of these impurities is the first step toward effective control.
The primary impurities of concern are:
-
Unreacted Starting Materials: Residual 2,5-dichloropyrazine and piperazine.
-
Di-substituted Byproduct: The formation of 2,5-bis(1-piperazinyl)pyrazine is a common issue due to the difunctional nature of piperazine.[3]
-
Hydrolysis Impurity: Presence of water can lead to the formation of 2-Hydroxy-5-(1-piperazinyl)pyrazine.
Section 2: Troubleshooting Guide
This section is structured to provide direct answers to the most pressing issues encountered during the synthesis.
Question 1: My reaction produces high levels of the 2,5-bis(1-piperazinyl)pyrazine di-substituted impurity. How can I minimize its formation?
Answer: This is the most common challenge and arises because the mono-substituted product is still reactive towards piperazine. The key is to manipulate the reaction conditions to strongly favor the initial mono-substitution over the subsequent di-substitution.
Root Cause Analysis: Piperazine is a symmetrical diamine, and once one nitrogen has reacted, the second remains a potent nucleophile. If the concentration of the mono-substituted product builds up while sufficient piperazine and favorable conditions (high temperature, long reaction time) persist, the formation of the di-substituted byproduct becomes significant.
Recommended Solutions:
-
Molar Ratio Adjustment (The Primary Lever): Employ a significant excess of piperazine (e.g., 5 to 10 equivalents). According to Le Châtelier's principle, increasing the concentration of one reactant (piperazine) drives the reaction forward and statistically favors the reaction of 2,5-dichloropyrazine with the abundant piperazine over the reaction of the newly-formed product with piperazine. This strategy is widely used in industrial settings to suppress di-substitution.[3]
-
Temperature and Time Control:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for the second substitution to occur more readily.
-
Monitor Closely: Use in-process controls (e.g., HPLC, TLC) to track the consumption of 2,5-dichloropyrazine. Once the starting material is consumed, stop the reaction promptly by cooling or quenching to prevent the slower formation of the di-substituted impurity.
-
-
Controlled Addition: Consider adding the 2,5-dichloropyrazine solution slowly to the large excess of piperazine. This maintains a low concentration of the limiting reagent and minimizes the chance for the product to react further.
-
Alternative Strategy (Process Chemistry): For ultimate control, use a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen can react. The reaction sequence would be: 1) SNAr reaction with N-Boc-piperazine, followed by 2) acidic deprotection to yield the desired product. While this adds a step, it completely eliminates the di-substitution issue and is a common strategy in multi-step syntheses where purity is paramount.[3][4]
Summary of Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Piperazine Equiv. | 5 - 10 eq. | Statistically favors mono-substitution.[3] |
| Solvent | Polar aprotic (e.g., Dioxane, THF, DMSO) | Solubilizes reagents and facilitates SNAr.[1][5] |
| Temperature | 25 - 60 °C (monitor) | Minimizes energy for the second substitution. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture and side reactions.[5] |
Question 2: My reaction is sluggish, and I have a significant amount of unreacted 2,5-dichloropyrazine remaining. What should I do?
Answer: An incomplete reaction is typically due to insufficient activation energy, poor solubility, or inadequate neutralization of the generated acid.
Root Cause Analysis: The SNAr reaction requires overcoming an energy barrier for the nucleophilic attack and displacement of the chloride. Each substitution reaction also generates one equivalent of HCl, which will protonate the basic piperazine, rendering it non-nucleophilic. If this HCl is not effectively neutralized, the reaction will stall.
Recommended Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by HPLC. The electron-deficient pyrazine ring is activated towards nucleophilic attack, but thermal energy is often required.[2]
-
Add a Non-Nucleophilic Base: While excess piperazine can act as a base, adding an additional base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be more efficient at scavenging the generated HCl, ensuring the piperazine remains a free nucleophile.
-
Solvent Choice: Ensure the solvent is appropriate. Polar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the substitution.[1]
-
Check Reagent Quality: Verify the purity and integrity of your starting materials. Impurities or degradation in the 2,5-dichloropyrazine or piperazine can inhibit the reaction.
Question 3: I am observing an impurity with a mass corresponding to a hydroxyl group replacing the chlorine. What is its source and how can I prevent it?
Answer: You are likely forming 2-Hydroxy-5-(1-piperazinyl)pyrazine. This is a classic hydrolysis byproduct.
Root Cause Analysis: Water is a nucleophile that can compete with piperazine, especially under basic conditions and at elevated temperatures, leading to the displacement of the chloro group to form a hydroxyl group.
Recommended Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Use anhydrous grade solvents.
-
Dry reagents if necessary. Piperazine, in particular, can be hygroscopic.
-
Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction vessel.[5]
-
-
Careful Work-up: During the reaction work-up, minimize the time the product is exposed to aqueous base, particularly if heat is applied to dissolve solids. It is often preferable to neutralize, extract into an organic solvent, and then wash and dry the organic phase promptly.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the reaction and quantifying impurities? A: A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
HPLC with UV Detection: This is the workhorse for routine analysis. It is excellent for monitoring the disappearance of starting material, the appearance of the product, and quantifying the relative percentages of impurities. A standard C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.[6][7]
-
LC-MS: This is indispensable for identifying unknown impurities. The mass spectrometer provides the molecular weight of an impurity, which is the most critical piece of information for determining its structure (e.g., identifying di-substitution vs. hydrolysis).[6][8]
Q2: What is the most effective lab-scale purification strategy for removing the di-substituted impurity? A: If crystallization is not effective, silica gel column chromatography is the standard method.[5][9] The di-substituted product, 2,5-bis(1-piperazinyl)pyrazine, is significantly more polar than the mono-substituted product due to the two additional basic nitrogens. This difference in polarity allows for effective separation on silica gel. A gradient elution starting with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increasing the polarity by adding methanol is typically very effective.
Q3: Can the basicity of the piperazine moiety be used for purification? A: Yes, an acid-base workup is a highly effective purification technique.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired product and any other basic impurities (like the di-substituted byproduct) will move into the aqueous layer as their hydrochloride salts. Non-basic impurities, like unreacted 2,5-dichloropyrazine, will remain in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is basic (>10).
-
The free-based product will precipitate out of the solution or can be extracted back into an organic solvent like dichloromethane. This method is excellent for removing non-basic starting materials.
Section 4: Protocol for In-Process Control by HPLC
This protocol provides a self-validating system for monitoring reaction progress.
Objective: To quantify the conversion of 2,5-dichloropyrazine and the formation of this compound and the 2,5-bis(1-piperazinyl)pyrazine impurity.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 Water:Acetonitrile
-
Class A volumetric flasks and pipettes
2. Sample Preparation:
-
Carefully withdraw an aliquot (e.g., ~50 µL) from the reaction mixture.
-
Quench the reaction immediately by dissolving the aliquot in a known volume of diluent (e.g., 10.0 mL) to stop the reaction and prevent further changes.
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 5 µL | | Column Temp. | 30 °C | | UV Wavelength | 254 nm | | Gradient | Time (min) | %B (Acetonitrile) | | | 0.0 | 10 | | | 15.0 | 90 | | | 17.0 | 90 | | | 17.1 | 10 | | | 20.0 | 10 |
4. Data Analysis:
-
Identify the peaks based on their retention times (determined by running standards of the starting material and product, if available).
-
Expected Elution Order: 2,5-bis(1-piperazinyl)pyrazine (most polar, earliest elution) -> this compound -> 2,5-dichloropyrazine (least polar, latest elution).
-
Calculate the area percentage of each component to determine the reaction progress and impurity profile. The reaction is considered complete when the peak for 2,5-dichloropyrazine is <1% area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. jocpr.com [jocpr.com]
- 8. rroij.com [rroij.com]
- 9. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Preventing Bis-Substituted Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of bis-substituted byproducts in their chemical syntheses. Unwanted bis-substitution can significantly lower the yield of the desired monosubstituted product, complicate purification processes, and waste valuable starting materials. This resource provides in-depth troubleshooting advice, practical experimental protocols, and answers to frequently asked questions to help you achieve higher selectivity in your reactions.
Understanding the Challenge: Monosubstitution vs. Bis-substitution
Many synthetic transformations, particularly on aromatic rings or molecules with multiple reactive sites, are susceptible to multiple substitutions. The initial substitution can sometimes activate the molecule for a second, unwanted reaction, leading to the formation of a bis-substituted byproduct. Controlling the reaction to favor the monosubstituted product is a common challenge in organic synthesis.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you might be facing in the laboratory and provides actionable solutions based on established chemical principles.
Q1: I'm observing a significant amount of bis-substituted product in my electrophilic aromatic substitution (EAS) reaction. How can I improve the selectivity for the monosubstituted product?
A1: The formation of bis-substituted products in EAS reactions is often due to the activating nature of the newly introduced substituent. To favor monosubstitution, you can employ several strategies that modulate the reactivity of the substrate and the reaction conditions.
Root Cause Analysis & Solutions:
-
Stoichiometric Control: The most straightforward approach is to carefully control the stoichiometry of your reagents. [1][2][3][4]Using a 1:1 molar ratio of your substrate to the electrophile is a good starting point. However, due to the increased reactivity of the monosubstituted product, you may need to use a slight excess of the starting material to competitively inhibit the second substitution.
-
Slow Addition of the Electrophile: Instead of adding the electrophile all at once, a slow, dropwise addition can maintain a low concentration of the electrophile in the reaction mixture. [5][6]This minimizes the chance of a newly formed monosubstituted product encountering another molecule of the electrophile. This can be achieved using a syringe pump for precise control or an addition funnel for larger scale reactions. [5]* Lowering the Reaction Temperature: Many reactions are kinetically controlled at lower temperatures. [7][8][9][10][11]By reducing the temperature, you can often favor the formation of the kinetic product (monosubstituted) over the thermodynamically more stable (but often undesired) bis-substituted product. Experiment with running your reaction at 0 °C or even lower temperatures.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experimenting with different solvents can sometimes lead to improved selectivity.
-
Steric Hindrance: If your substrate allows, introducing a bulky substituent can sterically hinder the second substitution. [12][13][14][15][16]The size of the initial substituent can physically block the approach of the electrophile to other reactive sites.
Experimental Protocol: Optimizing a Friedel-Crafts Alkylation for Monosubstitution
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the aromatic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the alkyl halide (0.9 eq) and the Lewis acid catalyst (e.g., AlCl₃, 1.0 eq) in the same solvent.
-
Slow Addition: Add the solution from the dropping funnel to the stirred reaction mixture dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, or the desired level of conversion is reached, slowly quench the reaction by adding cold water or a dilute acid solution.
-
Workup and Analysis: Perform a standard aqueous workup, dry the organic layer, and analyze the product mixture by GC or NMR to determine the ratio of mono- to bis-substituted products.
Q2: My cross-coupling reaction is producing a significant amount of the homocoupled and bis-substituted byproduct. What can I do to improve the selectivity?
A2: In cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, the formation of bis-substituted products often arises from the reaction of the initially formed product with the remaining starting materials.
Root Cause Analysis & Solutions:
-
Ligand Choice: The ligand on the metal catalyst plays a crucial role in determining the selectivity of the reaction. [17]Bulky, electron-rich ligands can often favor the desired cross-coupling pathway and suppress side reactions. Consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Catalyst Design: The design of the catalyst itself can be tailored to control product selectivity. [18][19][20][21]For instance, catalysts with specific void environments around the active site can sterically hinder the formation of larger, bis-substituted products. [19]* Reaction Time and Temperature: Over-running the reaction can lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed. Lowering the temperature can also help to improve selectivity. [22]* Stoichiometry of the Coupling Partners: As with EAS, precise control over the stoichiometry is key. Using a slight excess of one of the coupling partners can help to drive the reaction to completion and minimize the formation of homocoupled byproducts.
Q3: I am trying to selectively monosubstitute a molecule with multiple identical reactive sites. How can I achieve this?
A3: This is a classic challenge in organic synthesis. The key is to differentiate the reactivity of the sites.
Root Cause Analysis & Solutions:
-
Use of Protecting Groups: This is a powerful and widely used strategy. [23][24][25][26][27]By temporarily blocking all but one of the reactive sites with a protecting group, you can direct the reaction to the desired location. [23][24]After the reaction, the protecting group is removed to reveal the monosubstituted product. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. [23][25]* Steric Control: If the reactive sites have different steric environments, you can often achieve selective monosubstitution by using a bulky reagent that will preferentially react at the less hindered site. [12][13][14][15][16]* Kinetic vs. Thermodynamic Control: As mentioned earlier, controlling the reaction conditions can favor the formation of the kinetic or thermodynamic product. [7][8][9][10][11]At low temperatures, the reaction is often under kinetic control, and the product that is formed fastest will predominate. At higher temperatures, the reaction may be under thermodynamic control, and the most stable product will be favored.
Workflow for Utilizing a Protecting Group Strategy
Caption: A generalized workflow for achieving monosubstitution using a protecting group strategy.
Frequently Asked Questions (FAQs)
Q: What is the difference between a side product and a byproduct?
A: A byproduct is a product that is necessarily formed as a consequence of the reaction mechanism. A side product is an unwanted alternative product that is formed under the reaction conditions in addition to the desired product. [28] Q: How can I be sure if my reaction is under kinetic or thermodynamic control?
A: A common way to test this is to run the reaction at different temperatures. If the product ratio changes significantly with temperature, the reaction is likely under some degree of thermodynamic control at the higher temperature. If the product ratio remains relatively constant, the reaction is likely under kinetic control. [11] Q: Are there any "green chemistry" approaches to avoiding bis-substitution?
A: Yes. Developing highly selective catalysts that can direct the reaction to the desired product without the need for protecting groups is a key goal of green chemistry. [29][30]Additionally, using solvent-free reaction conditions or more environmentally benign solvents can reduce the environmental impact of your synthesis.
Q: What are some common protecting groups for amines and alcohols?
A: For amines, common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). For alcohols, silyl ethers (like TMS, TES, TBDMS) and benzyl ethers are frequently used. The choice of protecting group will depend on the specific reaction conditions you plan to use. [24]
Data Summary Table: General Strategies to Favor Monosubstitution
| Strategy | Principle | Key Parameters to Optimize | Common Applications |
| Stoichiometric Control | Limit the availability of the substituting reagent. | Molar ratio of reactants. | Most substitution reactions. |
| Slow Addition | Maintain a low concentration of the reactive species. | Addition rate, dilution. | Highly exothermic or fast reactions. |
| Temperature Control | Favor the kinetic product. | Reaction temperature. | Electrophilic aromatic substitutions. |
| Protecting Groups | Temporarily block reactive sites. | Choice of protecting group, protection/deprotection conditions. | Synthesis of complex molecules with multiple functional groups. |
| Steric Hindrance | Use bulky reagents or substrates to direct substitution. | Size of substituents on reactants. | Ortho/para selectivity in EAS, selective functionalization. |
| Catalyst Design | Utilize catalysts that favor the desired product. | Ligand, metal center, catalyst loading. | Cross-coupling reactions, C-H activation. |
Visualizing Reaction Selectivity
Caption: Factors influencing the selectivity between mono- and bis-substitution.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Bispecific antibody derivatives with restricted binding functionalities that are activated by proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. youtube.com [youtube.com]
- 17. Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [repository.mines.edu]
- 20. Breaking symmetry for better catalysis: insights into single-atom catalyst design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. sciencedaily.com [sciencedaily.com]
- 23. catalogimages.wiley.com [catalogimages.wiley.com]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
- 25. jocpr.com [jocpr.com]
- 26. media.neliti.com [media.neliti.com]
- 27. Protective Groups [organic-chemistry.org]
- 28. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
- 29. Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 30. Improve industrial chemical reactions with better products and less byproducts | EurekAlert! [eurekalert.org]
Technical Support Center: Strategies for the Removal of Unreacted Starting Materials
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the removal of unreacted starting materials from your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter purification challenges in their daily experimental work. Here, we move beyond simple protocols to explain the underlying principles of common work-up procedures, empowering you to make informed decisions and effectively troubleshoot your separations.
Introduction: The Importance of a Clean Work-Up
A successful chemical synthesis does not end with the completion of the reaction. The process of isolating and purifying the desired product, known as the "work-up," is a critical step that directly impacts the yield, purity, and overall success of your experiment.[1] Incomplete reactions often result in a mixture containing your product, byproducts, and unreacted starting materials.[2] The effective removal of these starting materials is paramount for obtaining accurate analytical data, ensuring the reliability of subsequent reaction steps, and meeting the stringent purity requirements of drug development.
This guide provides a structured approach to tackling this common challenge, organized by the typical sequence of work-up procedures.
Part 1: The First Step - Quenching the Reaction
Quenching is the process of deactivating any remaining reactive reagents in your reaction mixture.[3][4] This is a crucial first step for safety, especially when dealing with highly reactive species, and to prevent unwanted side reactions during the subsequent work-up.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quenching process is violently exothermic. How can I control it?
A1: An exothermic quench indicates a rapid reaction between the quenching agent and a highly reactive species.
-
Causality: The rapid release of heat can lead to a dangerous increase in temperature and pressure, potentially causing the reaction to "run away."[7]
-
Solution:
-
Cooling: Always perform the quench in an ice bath to dissipate the heat generated.[7]
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring to control the rate of reaction.
-
Dilution: Diluting the reaction mixture with an inert solvent before quenching can help to moderate the temperature increase.
-
Choice of Quenching Agent: For extremely reactive reagents like organolithiums, consider using a less reactive quenching agent like isopropanol before adding water.[3]
-
Q2: I've quenched my reaction at low temperature and a solid has crashed out. What should I do?
A2: The formation of a solid upon quenching at low temperatures is often due to the freezing of the aqueous quenching agent.
-
Causality: Adding an aqueous solution to a reaction mixture cooled to 0°C or below will cause ice to form.[7]
-
Solution: Do not panic. Simply allow the reaction mixture to warm to room temperature. The ice will melt, and you can then proceed with your work-up.[7]
Part 2: Liquid-Liquid Extraction - The Workhorse of Purification
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[8][9] Acid-base extraction is a powerful variation of this technique that manipulates the pH of the aqueous layer to selectively move acidic or basic compounds between the two phases.[10][11]
Troubleshooting Guide: Liquid-Liquid Extraction
Issue: Emulsion Formation
An emulsion is a stable dispersion of one liquid in another, preventing the clear separation of the organic and aqueous layers.[12]
-
Possible Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to emulsions. Gentle swirling or inverting the funnel is often sufficient for extraction.[12]
-
Surfactant-like Molecules: The presence of certain compounds can stabilize emulsions.
-
"Salting Out": Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility properties and disrupt the emulsion.[12]
-
-
Physical Disruption:
-
Issue: Identifying the Aqueous and Organic Layers
It can sometimes be difficult to distinguish between the two layers, especially if they are colorless or if the densities are similar.
-
Solutions:
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.[13]
-
Density Check: Consult a table of solvent densities. Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate) are less dense.
-
Protocol: Acid-Base Extraction to Remove an Acidic Starting Material
This protocol describes the removal of an unreacted carboxylic acid starting material from a neutral ester product.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly one-third to one-half that of the organic layer.[2] Sodium bicarbonate is a weak base that will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, while leaving the neutral ester in the organic layer.[14] Using a stronger base like sodium hydroxide (NaOH) could risk hydrolyzing the ester product.[14]
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO₂ evolution. Gently shake or swirl the funnel for 1-2 minutes.[13]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 3-6) one or two more times to ensure complete removal of the acidic starting material.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual water.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]
-
Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the purified product.[15]
Part 3: Column Chromatography - For More Challenging Separations
Flash column chromatography is a versatile and widely used technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).[16]
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system (mobile phase). | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.[16][17] |
| Column overloading. | Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 ratio by weight). | |
| Column channeling or cracking. | Pack the column carefully to ensure a homogenous stationary phase. Avoid drastic changes in solvent polarity during gradient elution.[16] | |
| Product Elutes with Starting Material | Similar polarity of product and starting material. | Try a different stationary phase (e.g., alumina instead of silica gel).[18] Use a shallow gradient elution, very gradually increasing the polarity of the mobile phase.[19] |
| No Product Recovered | Product is too polar and stuck to the column. | Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).[19] |
| Product is not visible by the visualization method (e.g., UV lamp). | Use a different visualization technique (e.g., potassium permanganate stain).[19] | |
| Low Yield | Product streaking or tailing on the column. | Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.[19] |
| Incomplete elution. | Ensure all fractions are collected and analyzed by TLC before combining.[19] |
Experimental Workflow: Chalcone Purification by Column Chromatography
Caption: General workflow for chalcone purification by column chromatography.[17]
Part 4: Crystallization Techniques - Achieving High Purity
Recrystallization and precipitation are powerful techniques for purifying solid compounds.[20][21] Recrystallization relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.[22][23] Precipitation involves inducing the formation of a solid from a solution.[24]
Troubleshooting Guide: Recrystallization
Issue: No Crystals Form Upon Cooling
-
Possible Causes & Solutions:
-
Solution is not supersaturated: Too much solvent may have been used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[25]
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[25]
-
Inhibition by Impurities: The presence of certain impurities can inhibit crystallization.
-
Issue: Oiling Out
The compound separates as a liquid oil instead of solid crystals.
-
Possible Causes & Solutions:
-
Melting Point Below Solvent Boiling Point: The melting point of the compound is lower than the boiling point of the solvent. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system.
-
Insoluble Impurities: The presence of insoluble impurities can promote oiling out. Perform a hot filtration to remove these impurities before allowing the solution to cool.[25]
-
Issue: Low Yield
-
Possible Causes & Solutions:
-
Product Solubility in Cold Solvent: The product has significant solubility even in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[25]
-
Excess Solvent: Using too much solvent will result in a lower yield. Use the minimum amount of hot solvent required to dissolve the compound.[27]
-
Loss During Transfers: Be careful during transfers and filtration to minimize mechanical losses.
-
Part 5: Distillation - For Volatile Starting Materials
Distillation is a purification technique used to separate liquids with different boiling points.[28] It is particularly useful for removing a volatile starting material from a much less volatile product.[29]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: When should I use simple distillation versus fractional distillation?
A1: The choice depends on the difference in boiling points between the components you want to separate.
-
Simple Distillation: Effective for separating liquids with a large difference in boiling points (generally > 25 °C).[28] It is also ideal for separating a volatile liquid from a non-volatile solid.
-
Fractional Distillation: Necessary for separating liquids with closer boiling points. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[30]
Q2: My product is heat-sensitive. Can I still use distillation?
A2: Yes, by using vacuum distillation.
-
Causality: Lowering the pressure above a liquid reduces its boiling point.
-
Solution: Vacuum distillation allows for the purification of high-boiling or thermally unstable compounds at a much lower temperature, preventing decomposition.[30][31]
Q3: What is steam distillation and when is it used?
A3: Steam distillation is used to purify water-insoluble, volatile compounds that are sensitive to high temperatures.[32]
-
Mechanism: Steam is passed through the mixture, and the volatile compound co-distills with the water at a temperature below the boiling point of water.[33] This is a gentle method commonly used for the extraction of essential oils from natural sources.[30]
Decision-Making Flowchart for Work-Up Procedure Selection
Caption: Decision tree for selecting an appropriate work-up procedure.
References
- 1. Work-up - Wikipedia [en.wikipedia.org]
- 2. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. physicsforums.com [physicsforums.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. benchchem.com [benchchem.com]
- 18. Chromatography [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 21. rroij.com [rroij.com]
- 22. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Video: Separation of Mixtures via Precipitation [jove.com]
- 25. benchchem.com [benchchem.com]
- 26. Recrystallization [sites.pitt.edu]
- 27. researchgate.net [researchgate.net]
- 28. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 29. longchangchemical.com [longchangchemical.com]
- 30. solubilityofthings.com [solubilityofthings.com]
- 31. sutongtechnology.com [sutongtechnology.com]
- 32. edenbotanicals.com [edenbotanicals.com]
- 33. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine
Welcome to the technical support guide for the synthesis and monitoring of 2-Chloro-5-(1-piperazinyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this synthetic procedure. The pyrazine ring is a privileged scaffold in drug discovery, and its derivatives are key building blocks in medicinal chemistry.[1][2] This guide offers a robust framework for monitoring the reaction progress, identifying common pitfalls, and ensuring the synthesis of a high-quality final product.
Section 1: The Synthesis at a Glance
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring facilitates the displacement of a chlorine atom by the nucleophilic secondary amine of piperazine.[1][3]
Reaction Pathway and Key Species
The reaction involves the substitution of one of the chlorine atoms on 2,5-dichloropyrazine with piperazine. However, a common side reaction is the di-substitution, leading to the formation of 2,5-di(1-piperazinyl)pyrazine. Controlling the reaction stoichiometry and conditions is paramount to maximizing the yield of the desired mono-substituted product.[1][4]
Caption: General SNAr pathway for the synthesis of this compound.
Table of Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Causality |
| Stoichiometry | 1.0 eq. 2,5-Dichloropyrazine : 1.0-1.2 eq. Piperazine | Using a slight excess of piperazine ensures complete consumption of the starting pyrazine, but a large excess will promote di-substitution. Precise control is key.[1] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile) or an alcohol (e.g., Methanol, Ethanol) | These solvents effectively dissolve the reactants and facilitate the SNAr mechanism. The choice may affect reaction rate and work-up.[1][4] |
| Base (Optional) | K₂CO₃, Et₃N (Triethylamine) | Piperazine is a base itself, but an additional non-nucleophilic base can be used to scavenge the HCl byproduct, preventing the formation of piperazine salts and driving the reaction forward.[4][5] |
| Temperature | Room Temperature to 65°C | Lower temperatures (e.g., room temp) favor mono-substitution, while higher temperatures increase the rate of both mono- and di-substitution.[4] Careful temperature control is a critical parameter for selectivity. |
| Reaction Time | 2-16 hours | The reaction must be monitored closely. Prolonged reaction times, even at lower temperatures, can lead to increased formation of the di-substituted byproduct.[1][3] |
Section 2: Core Monitoring Techniques
Effective real-time monitoring is crucial for maximizing the yield of the desired product and minimizing impurities. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for this purpose.[3]
Workflow for Reaction Monitoring via TLC
Caption: Step-by-step workflow for monitoring reaction progress using TLC.
Expected Chromatographic Data
The relative polarities of the compounds involved are key to interpreting the results. Piperazine is highly polar and often remains at the baseline, while the product is more polar than the starting 2,5-dichloropyrazine.
| Compound | Abbreviation | Expected TLC Rf (30% EtOAc/Hex) | Expected HPLC Rt (C18, MeCN/H₂O) | Justification |
| 2,5-Dichloropyrazine | SM1 | ~0.80 | Later Eluting | Highly non-polar due to symmetry and lack of H-bond donors. |
| Piperazine | SM2 | ~0.05 (or streaks) | Early Eluting | Very polar due to two secondary amine groups, strong H-bonding. |
| This compound | Product | ~0.40 | Intermediate | Introduction of the piperazine moiety significantly increases polarity compared to SM1. |
| 2,5-di(1-piperazinyl)pyrazine | Byproduct | ~0.20 | Earlier Eluting | The second piperazine group makes it more polar than the mono-substituted product. |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction appears stalled. TLC analysis shows a significant amount of 2,5-dichloropyrazine remaining after several hours. What should I do?
A1: An incomplete reaction can stem from several factors. Follow this diagnostic logic:
-
Confirm Reagent Quality: Piperazine is hygroscopic and can absorb atmospheric carbon dioxide to form piperazine carbamate, reducing its nucleophilicity.[6] Ensure you are using anhydrous piperazine under an inert atmosphere (e.g., Nitrogen or Argon) if possible.[3]
-
Check Temperature: For many SNAr reactions, gentle heating (e.g., 40-50°C) may be required to overcome the activation energy. If running at room temperature, a modest increase in heat can significantly accelerate the reaction. However, monitor closely for byproduct formation.
-
Assess Solvent and Solubility: Ensure all reactants are fully dissolved. If you observe solid material, the reaction may be limited by poor solubility. Consider a more effective solvent or a slight increase in solvent volume.
-
Verify Stoichiometry: Double-check the molar equivalents of your reactants. An insufficient amount of piperazine will naturally lead to an incomplete reaction.
Caption: Decision-making flowchart for troubleshooting a stalled reaction.
Q2: I'm forming a significant amount of the di-substituted byproduct. How can I improve selectivity for the mono-substituted product?
A2: This is the most common challenge in this synthesis. The formation of 2,5-di(1-piperazinyl)pyrazine is a competing reaction that can be suppressed through careful control of reaction parameters.
-
Control Stoichiometry: This is the most critical factor. Do not use a large excess of piperazine. Start with a 1:1 or 1:1.1 molar ratio of 2,5-dichloropyrazine to piperazine. You can even consider a "reverse addition" where a solution of piperazine is added slowly to the solution of 2,5-dichloropyrazine to maintain a low instantaneous concentration of the nucleophile.
-
Lower the Temperature: The second substitution has a higher activation energy than the first. Running the reaction at room temperature or even cooler (e.g., 0°C to RT) will dramatically favor mono-substitution.[4]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC every 30-60 minutes. As soon as the 2,5-dichloropyrazine is consumed, quench the reaction immediately to prevent the slower second substitution from proceeding further.
Q3: How do I definitively confirm the structure of my purified product?
A3: A combination of NMR spectroscopy and Mass Spectrometry is the standard for unambiguous structure confirmation.[7]
-
¹H NMR: The product will have a distinct set of signals. You should expect to see two doublets in the aromatic region for the pyrazine protons and two multiplets (often appearing as triplets) in the aliphatic region for the non-equivalent piperazine protons. The NH proton of piperazine may appear as a broad singlet.
-
¹³C NMR: The number of unique carbon signals will match the structure. For this compound, you should expect to see 6 distinct signals (4 for the pyrazine ring and 2 for the piperazine ring).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 199.1. Crucially, due to the presence of chlorine, you will observe a characteristic isotopic pattern with a second peak [M+2+H]⁺ at m/z 201.1 with approximately one-third the intensity of the main peak.[8]
Spectroscopic Characterization Data
| Technique | Nucleus/Mode | Expected Chemical Shifts (δ, ppm) or m/z |
| ¹H NMR | (CDCl₃, 400 MHz) | ~8.0-8.2 (2H, pyrazine protons), ~3.5-3.7 (4H, piperazine -N-CH₂-), ~3.0-3.2 (4H, piperazine -N-CH₂-), ~1.8 (1H, broad s, NH) |
| ¹³C NMR | (CDCl₃, 100 MHz) | ~155 (C-Cl), ~150 (C-N), ~135-140 (2x CH pyrazine), ~50 (piperazine C-N), ~45 (piperazine C-N) |
| LC-MS | ESI+ | [M+H]⁺ = 199.1 , [M+2+H]⁺ = 201.1 (approx. 3:1 ratio) |
Section 4: Detailed Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., acetonitrile, 10 mL per gram of starting material).
-
In a separate flask, dissolve piperazine (1.1 eq) in the same solvent.
-
Add the piperazine solution dropwise to the stirred solution of 2,5-dichloropyrazine at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress every hour using TLC (see protocol 4.2).
-
Upon consumption of the 2,5-dichloropyrazine (typically 4-8 hours), quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol: TLC Monitoring
-
Prepare the TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel plate.
-
Prepare Samples: In separate small vials, dissolve a tiny amount of your starting material (SM1), a reference of the crude reaction mixture (co-spot), and the current reaction mixture (aliquot quenched in EtOAc) in a few drops of ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot each sample onto the pencil line, keeping the spots small and well-separated.
-
Develop the Plate: Place the plate in a developing chamber containing the mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Analyze: Compare the spot from the reaction mixture to the starting material lane. The disappearance of the SM1 spot (Rf ~0.8) and the appearance of a new, lower Rf spot (~0.4) indicates product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]
- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. This compound,84445-51-2-Amadis Chemical [amadischem.com]
- 8. 2-CHLORO-3-(PIPERAZINYL)PYRAZINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Chloro-5-(1-piperazinyl)pyrazine: An NMR-Centric Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Chloro-5-(1-piperazinyl)pyrazine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structural integrity is paramount to understanding its reactivity, potential biological activity, and role in the synthesis of more complex molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Furthermore, it presents a comparative overview of alternative analytical techniques, offering a holistic perspective on its structural characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of the structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR offers a comprehensive structural fingerprint.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
In the absence of publicly available, experimentally verified spectra for this compound, the following spectral data has been predicted based on established NMR principles and data from analogous structures.[2][3] These predictions provide a robust framework for the interpretation of experimentally acquired data. The predictions are presented for a standard deuterated solvent, such as DMSO-d₆.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on the pyrazine ring and the piperazine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-3, H-6 (Pyrazine) | 7.8 - 8.2 | Doublet, Doublet | 1H, 1H | These protons are on an electron-deficient aromatic ring, hence they are significantly deshielded and appear at a high chemical shift. They will appear as doublets due to coupling with each other. |
| H-8, H-12 (Piperazine) | 3.4 - 3.7 | Triplet | 4H | These protons are adjacent to the nitrogen atom attached to the pyrazine ring, leading to deshielding. The triplet multiplicity arises from coupling to the adjacent CH₂ group. |
| H-9, H-11 (Piperazine) | 2.8 - 3.1 | Triplet | 4H | These protons are further from the electron-withdrawing pyrazine ring and are therefore more shielded (appear at a lower chemical shift) compared to H-8/H-12. The triplet is due to coupling with the neighboring CH₂ group. |
| N-H (Piperazine) | ~2.5 (variable) | Broad Singlet | 1H | The chemical shift of the N-H proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to quadrupole broadening and chemical exchange. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, reflecting the six unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-2 (Pyrazine) | 155 - 160 | This carbon is directly attached to a chlorine atom and a nitrogen atom, resulting in significant deshielding and the largest chemical shift. |
| C-5 (Pyrazine) | 150 - 155 | Attached to two nitrogen atoms, this carbon is also highly deshielded. |
| C-3, C-6 (Pyrazine) | 130 - 135 | These carbons are part of the aromatic pyrazine ring and are deshielded, though to a lesser extent than C-2 and C-5. |
| C-8, C-12 (Piperazine) | 45 - 50 | These carbons are adjacent to the nitrogen attached to the pyrazine ring and are deshielded. |
| C-9, C-11 (Piperazine) | 40 - 45 | These carbons are more shielded than C-8/C-12 as they are further from the pyrazine ring. |
Visualizing the Structure and NMR Assignments
To aid in the assignment of the predicted NMR signals, the molecular structure of this compound with numbered atoms is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural characterization, especially in regulated environments like drug development.[4]
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[5][6] | Provides the exact mass, confirming the molecular formula. The fragmentation pattern can corroborate the presence of the chloropyrazine and piperazine moieties. | Does not provide information on the connectivity of atoms or stereochemistry. Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[7] | Can confirm the presence of N-H bonds in the piperazine ring (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-N bonds. The C-Cl stretch may also be observable. | Provides limited information about the overall molecular skeleton. The spectrum can be complex and peak assignment may be ambiguous. |
| X-ray Crystallography | Precise 3D atomic arrangement in a single crystal.[8] | Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation observed by NMR. |
Experimental Protocols
Acquiring ¹H and ¹³C NMR Spectra
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Logical Workflow for Structural Characterization
The following diagram illustrates a logical workflow for the comprehensive structural characterization of a novel compound like this compound.
Caption: A logical workflow for the structural characterization of a novel organic compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques, with NMR spectroscopy playing the central role. The predicted ¹H and ¹³C NMR spectra provide a detailed roadmap for chemists to confirm the identity and purity of this important synthetic intermediate. When combined with data from mass spectrometry and infrared spectroscopy, a high degree of confidence in the assigned structure can be achieved. For definitive proof of structure and stereochemistry in the solid state, X-ray crystallography remains the gold standard. By employing the systematic approach outlined in this guide, researchers and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further chemical and biological investigations.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine [webbook.nist.gov]
- 7. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comprehensive Guide to the Mass Spectrometric Fragmentation of 2-Chloro-5-(1-piperazinyl)pyrazine: A Comparative Analysis of Ionization Techniques
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-Chloro-5-(1-piperazinyl)pyrazine, a key heterocyclic building block in pharmaceutical research and development.[1] Understanding its fragmentation pattern is critical for unambiguous identification, structural elucidation, and metabolic profiling. We will explore the predicted fragmentation pathways under two common ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—offering a comparative framework for researchers to select the optimal analytical approach. This document is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules.
Analyte Structure and Physicochemical Properties
Before delving into fragmentation analysis, it is essential to understand the molecule's fundamental characteristics. This compound is composed of a chloropyrazine ring linked to a piperazine moiety. This structure presents multiple potential sites for ionization and subsequent fragmentation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₄ | [2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Monoisotopic Mass | 198.0672 Da | [2] |
| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=N2)Cl | [3] |
| InChIKey | CJAWPFJGFFNXQI-UHFFFAOYSA-N | [3] |
The presence of multiple nitrogen atoms makes the molecule basic and thus an excellent candidate for positive-mode electrospray ionization. The aromatic chloropyrazine portion and the aliphatic piperazine ring are both susceptible to distinct and predictable fragmentation processes.
Foundational Principles of Mass Spectrometric Fragmentation
In mass spectrometry, the process of fragmentation involves the dissociation of energetically unstable molecular ions into smaller, charged fragment ions and neutral species.[4][5] The specific pathways of this dissociation are dictated by the molecule's structure, the type of ionization employed, and the energy applied.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a radical cation (M+•) and extensive, often complex, fragmentation. The resulting spectrum is a rich fingerprint of the molecule's structure.[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). It imparts minimal excess energy, meaning the molecular ion is often the most abundant species observed. Fragmentation is typically induced intentionally in a subsequent step using tandem mass spectrometry (MS/MS), where the precursor ion is collided with an inert gas in a process called Collision-Induced Dissociation (CID).[4]
The choice between these techniques fundamentally alters the information obtained and is a critical decision in experimental design.
Predicted Fragmentation Pathway: Electron Ionization (EI-MS)
Under EI conditions, the initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms or a π-electron from the pyrazine ring, creating an unstable molecular ion (M+•) at m/z 198. This high-energy species will undergo several predictable fragmentation reactions driven by the stability of the resulting fragments and neutral losses.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: The most characteristic fragmentation for amines and piperazine derivatives involves the cleavage of a C-C bond adjacent (alpha) to a nitrogen atom.[6][7] For the piperazine ring, this leads to the opening of the ring and the formation of a stabilized iminium ion.
-
Aromatic Ring Fragmentation: The pyrazine ring can fragment through characteristic losses of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[8][9]
-
Halogen Loss: Aromatic halogenated compounds can lose the halogen atom as a radical (e.g., Cl•), although this may be less favored than fragmentation of the piperazine moiety.[10][11]
The following diagram illustrates the most probable EI fragmentation cascade for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
purity assessment of synthesized 2-Chloro-5-(1-piperazinyl)pyrazine
An In-Depth Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-5-(1-piperazinyl)pyrazine
For researchers, scientists, and drug development professionals, the meticulous verification of a compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. This is particularly true for novel heterocyclic entities like this compound, a versatile building block in medicinal chemistry, notably in the synthesis of antipsychotic and antidepressant agents.[1][2] An impure starting material can lead to ambiguous biological results, introduce unforeseen toxicity, and ultimately derail a promising drug discovery program.
This guide provides a comprehensive, field-proven comparison of orthogonal analytical methodologies for the robust . We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative data.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to this compound involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrazine with piperazine.[3] This process, while efficient, can generate a predictable profile of process-related impurities.
Key Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2,5-dichloropyrazine or piperazine.
-
By-products: Formation of the di-substituted product, 1,4-bis(5-chloropyrazin-2-yl)piperazine.
-
Isomeric Impurities: Potential formation of the regioisomer, 2-Chloro-6-(1-piperazinyl)pyrazine, depending on the precise reaction conditions.[4]
-
Reagent-Related Impurities: Residual solvents or bases used in the reaction.
-
Degradation Products: Hydrolysis or oxidation products formed during workup or storage.
Caption: Synthetic route and potential impurity profile.
Orthogonal Analytical Strategies: A Multi-Pronged Approach
No single analytical technique can definitively establish the purity of a compound. A robust assessment relies on orthogonal methods —techniques that measure physicochemical properties based on different principles.[5] This approach minimizes the risk of "invisible" impurities that might co-elute in chromatography or be silent in a particular spectroscopic analysis. For this compound, an effective strategy integrates chromatographic, spectroscopic, and compositional analysis.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for purity determination in pharmaceutical development. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is ideal. It effectively separates the target compound from less polar starting materials (e.g., 2,5-dichloropyrazine) and more polar impurities. UV detection is suitable due to the aromatic pyrazine core.
Experimental Protocol: RP-HPLC Purity Method
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate all peaks. Purity is typically calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage (Area %).
Data Interpretation & Comparison
| Parameter | This compound (Target) | 2,5-Dichloropyrazine (Impurity) | 1,4-bis(5-chloropyrazin-2-yl)piperazine (Impurity) |
| Retention Time (min) | 12.5 | 18.2 | 22.1 |
| Peak Area % | 99.5% | 0.2% | 0.3% |
| Rationale for Elution | Moderately polar, elutes mid-gradient. | Non-polar, strongly retained, elutes late. | Highly non-polar and larger, elutes last. |
Strengths:
-
Excellent for quantifying non-volatile, thermally labile impurities.
-
High precision and robustness.[6]
-
The primary method for reporting purity in regulatory filings.
Limitations:
-
May not detect impurities that do not have a UV chromophore.
-
Highly polar impurities may elute in the solvent front and be missed.
-
Risk of co-elution with structurally similar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS separates compounds based on their volatility and boiling point, followed by detection using a mass spectrometer, which provides mass-to-charge (m/z) information, aiding in identification.[7][8] While the target compound itself may have limited volatility, GC-MS is an exceptional orthogonal technique for detecting volatile impurities like residual solvents (e.g., Toluene, DMF) and the more volatile starting material, 2,5-dichloropyrazine.
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
-
Instrumentation:
-
Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 50 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards.
Data Interpretation & Comparison
| Compound | Retention Time (min) | Key m/z Fragments | Status |
| Toluene (Solvent) | 4.1 | 91, 92 | Detected (0.05%) |
| 2,5-Dichloropyrazine | 9.8 | 148, 150, 113 | Detected (0.1%) |
| This compound | 15.2 | 198, 200, 155, 129 | Main Component |
Strengths:
-
Unmatched sensitivity for volatile and semi-volatile organic compounds.[9]
-
Provides structural information from mass fragmentation patterns, aiding in the identification of unknown impurities.
-
Orthogonal to HPLC, providing a more complete picture of purity.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds. The target compound may degrade at high temperatures.
-
Requires derivatization for highly polar compounds, adding complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei (primarily ¹H and ¹³C). For purity assessment, ¹H NMR is invaluable. The integral of each signal is directly proportional to the number of protons it represents, allowing for structural confirmation and the detection of impurities with different proton signatures.[10][11] Quantitative NMR (qNMR) can even provide an absolute purity value when compared against a certified internal standard.[5][12]
Experimental Protocol: ¹H NMR Purity Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard 1D proton spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest (e.g., 10-30 seconds) for accurate integration.
-
-
Analysis:
-
Structural Confirmation: Assign all peaks to the protons of the target structure.
-
Impurity Detection: Look for small, unassigned peaks. Integrate these peaks relative to a known peak of the main compound to estimate their molar percentage.
-
Data Interpretation & Comparison
| Chemical Shift (δ, ppm) | Integration | Assignment (Target Compound) | Observation |
| 8.15 | 1H | Pyrazine C-H | Sharp singlet, as expected. |
| 7.95 | 1H | Pyrazine C-H | Sharp singlet, as expected. |
| 3.50 | 4H | Piperazine N-CH ₂ (adjacent to pyrazine) | Triplet, consistent with structure. |
| 2.90 | 4H | Piperazine N-CH ₂ (distal) | Triplet, consistent with structure. |
| 8.40 | ~0.02H | Unassigned singlet | Possible aromatic impurity. |
Strengths:
-
Provides an unambiguous structural confirmation of the main component.
-
Detects a wide range of impurities, including those without UV chromophores.
-
Can be used as a primary, absolute quantitative method (qNMR).[5]
Limitations:
-
Lower sensitivity compared to chromatographic methods. Impurities below ~0.1% may be difficult to detect.
-
Complex spectra can arise if impurities have overlapping signals with the main compound.
Elemental Analysis
Principle & Rationale: Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound.[13][14][15][16] This is achieved through high-temperature combustion, where the sample is broken down into simple gases (CO₂, H₂O, N₂) that are then quantified.[17] It serves as a fundamental check on the empirical formula of the synthesized compound. A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts, residual solvents, or water.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is placed in a tin or silver capsule. The sample must be homogenous and thoroughly dried to remove residual water and solvents.
-
Instrumentation: An automated CHNS/O elemental analyzer.
-
Analysis: The instrument combusts the sample, and detectors measure the resulting gases. The software calculates the percentage of each element.
Data Interpretation & Comparison
Compound: this compound (C₈H₁₁ClN₄) Molecular Weight: 198.65 g/mol
| Element | Theoretical % | Experimental % | Deviation | Interpretation |
| Carbon (C) | 48.37% | 48.25% | -0.12% | Excellent agreement. |
| Hydrogen (H) | 5.58% | 5.65% | +0.07% | Excellent agreement. |
| Nitrogen (N) | 28.20% | 28.11% | -0.09% | Excellent agreement. |
Acceptance Criteria: Typically, the experimental values should be within ±0.4% of the theoretical values.
Strengths:
-
Provides a fundamental confirmation of the compound's elemental composition and empirical formula.
-
Excellent at detecting non-chromatographic and non-volatile inorganic impurities (e.g., salts) or excess solvent/water.
-
Orthogonal to all other techniques discussed.
Limitations:
-
Cannot distinguish between isomers.
-
Does not provide information on the nature or number of individual impurities, only the bulk composition.
-
Requires a highly pure, dry, and homogenous sample for accurate results.
Final Comparison and Integrated Strategy
| Feature | HPLC-UV | GC-MS | ¹H NMR | Elemental Analysis |
| Primary Use | Quantitative Purity (% Area) | Volatile Impurity ID | Structure ID & Molar Purity | Elemental Composition |
| Sensitivity | High (~0.01-0.1%) | Very High (<0.01%) | Moderate (~0.1%) | Low (Bulk Property) |
| Detects Isomers? | Yes (if separable) | Yes (if separable) | Yes (if distinct signals) | No |
| Detects Solvents? | Poorly | Excellently | Yes | Yes (as bulk deviation) |
| Detects Inorganics? | No | No | No | Yes (as bulk deviation) |
| Quantitative? | Yes (Relative) | Semi-Quantitative | Yes (Relative & Absolute) | Yes (Bulk) |
The is a critical task that demands a rigorous, multi-faceted approach. Relying on a single method, such as HPLC, provides an incomplete and potentially misleading picture.
A robust strategy begins with RP-HPLC as the primary tool for purity quantitation. This should be complemented by GC-MS to identify and quantify residual volatile impurities that HPLC would miss. ¹H NMR serves the dual purpose of unequivocally confirming the structure of the main component and detecting any structurally distinct impurities, providing a molar purity assessment. Finally, Elemental Analysis acts as the ultimate gatekeeper, verifying that the compound's fundamental elemental composition aligns with its theoretical formula, thereby detecting any significant non-organic or solvent-based contamination.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. Elemental analysis: operation & applications - Elementar [elementar.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. accessengineeringlibrary.com [accessengineeringlibrary.com]
A Comparative Guide to the Reactivity of 2-Chloro-5-(1-piperazinyl)pyrazine and Other Halopyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazine-containing scaffolds are of paramount importance, frequently appearing in a wide array of therapeutic agents. The functionalization of the pyrazine core, often achieved through reactions involving halopyrazines, is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-(1-piperazinyl)pyrazine alongside its fluoro, bromo, and iodo analogs. By examining performance in key synthetic transformations and providing supporting experimental data from analogous systems, this document aims to equip researchers with the insights necessary for strategic synthetic planning and efficient drug development.
Introduction: The Pivotal Role of Halopyrazine Reactivity in Drug Discovery
The reactivity of a halopyrazine is not a monolithic property but rather a nuanced characteristic heavily influenced by the nature of the halogen, the electronic properties of other substituents on the pyrazine ring, and the specific reaction conditions. The pyrazine ring itself is electron-deficient due to the presence of two nitrogen atoms, which generally enhances its susceptibility to nucleophilic attack. However, the introduction of a piperazinyl group at the 5-position, an electron-donating group (EDG) through resonance, significantly modulates the electronic landscape of the molecule. This substituent effect is a crucial consideration in predicting and harnessing the reactivity of these valuable synthetic intermediates.
This guide will focus on two of the most synthetically important reaction classes for the functionalization of halopyrazines:
-
Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the introduction of a wide range of nucleophiles onto the pyrazine core.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The Influence of the Halogen on Reactivity: A Tale of Two Mechanisms
The identity of the halogen atom at the 2-position of the pyrazine ring dramatically influences the substrate's reactivity, and the observed trend is contingent on the reaction mechanism.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount. More electronegative halogens exert a stronger inductive electron-withdrawing effect, which helps to stabilize the developing negative charge. Consequently, the general order of reactivity for halopyrazines in SNAr reactions is:
F > Cl > Br > I [2]
This trend is a direct consequence of the halogen's ability to stabilize the Meisenheimer complex through inductive effects, rather than its ability to act as a leaving group.
The presence of the electron-donating piperazinyl group at the 5-position will generally decrease the overall reactivity of the halopyrazine towards SNAr by donating electron density into the ring and destabilizing the negatively charged intermediate. However, the relative reactivity trend of the halogens is expected to remain the same.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these reactions is often the oxidative addition of the palladium catalyst to the C-X bond. Weaker C-X bonds undergo oxidative addition more readily, leading to a reversal of the reactivity trend observed in SNAr:
Iodopyrazines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrazines are more stable and may necessitate more forcing conditions or specialized catalyst systems. Fluoropyrazines are generally unreactive in these transformations.
Comparative Reactivity Data (Based on Analogous Systems)
Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
The following table presents representative data for the SNAr reaction of various 2-halopyridines with a secondary amine, which serves as a good proxy for the reactivity of 2-halo-5-(1-piperazinyl)pyrazines.
| Halopyridine (Analog) | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | DMSO | 100 | 4 | 95 | [4] |
| 2-Chloropyridine | Morpholine | DMSO | 130 | 12 | 85 | [4] |
| 2-Bromopyridine | Morpholine | DMSO | 130 | 12 | 80 | [4] |
| 2-Iodopyridine | Morpholine | DMSO | 130 | 12 | 75 | [4] |
Key Observation: The data aligns with the expected F > Cl > Br > I reactivity trend for SNAr reactions. The 2-fluoropyridine analog reacts under significantly milder conditions and in a shorter time frame to provide a higher yield of the desired product.
Suzuki-Miyaura Cross-Coupling
The table below summarizes typical yields for the Suzuki-Miyaura coupling of various 2-halopyrazines with phenylboronic acid, illustrating the general reactivity trend in this important C-C bond-forming reaction.
| Halopyrazine (Analog) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 2 | 92 | [5] |
| 2-Bromopyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 88 | [5] |
| 2-Chloropyrazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 2-Fluoropyrazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 | [2] |
Key Observation: The reactivity in Suzuki-Miyaura coupling follows the anticipated trend of I > Br > Cl > F. Iodide and bromide are excellent coupling partners, while the chloride requires a more robust catalyst system. The fluoride is largely unreactive under these conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The following data for the amination of 2-halopyridines with a primary amine provides a comparative framework.
| Halopyridine (Analog) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 4 | 95 | [6] |
| 2-Bromopyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | [6] |
| 2-Chloropyridine | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 110 | 16 | 85 | [7] |
| 2-Fluoropyridine | - | - | - | - | - | No Reaction | [3] |
Key Observation: Similar to the Suzuki-Miyaura coupling, the reactivity in the Buchwald-Hartwig amination is generally I > Br > Cl > F. The less reactive 2-chloropyridine often requires a more specialized and electron-rich phosphine ligand, such as BrettPhos, to achieve high yields.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that can be adapted for a comparative study of the reactivity of 2-halo-5-(1-piperazinyl)pyrazines.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a 2-halo-5-(1-piperazinyl)pyrazine with a nucleophile.
Materials:
-
2-Halo-5-(1-piperazinyl)pyrazine (fluoro, chloro, bromo, or iodo) (1.0 equiv)
-
Nucleophile (e.g., a secondary amine, thiol, or alcohol) (1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 equiv, if necessary)
-
Anhydrous solvent (e.g., DMSO, DMF, or NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-halo-5-(1-piperazinyl)pyrazine, the nucleophile, and the base (if required).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazine.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halo-5-(1-piperazinyl)pyrazine with a boronic acid.
Materials:
-
2-Halo-5-(1-piperazinyl)pyrazine (chloro, bromo, or iodo) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the 2-halo-5-(1-piperazinyl)pyrazine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-aryl-5-(1-piperazinyl)pyrazine.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the general mechanism for SNAr reactions and a typical experimental workflow for a Suzuki-Miyaura cross-coupling.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
The reactivity of 2-halo-5-(1-piperazinyl)pyrazines is a critical factor in their application as building blocks in drug discovery. A clear understanding of the divergent reactivity of the different halogenated analogs in SNAr and palladium-catalyzed cross-coupling reactions allows for the strategic design of synthetic routes.
-
For Nucleophilic Aromatic Substitution , the 2-fluoro-5-(1-piperazinyl)pyrazine is the most reactive substrate, enabling reactions to proceed under the mildest conditions. This is particularly advantageous when working with sensitive nucleophiles or when trying to avoid side reactions.
-
For Palladium-Catalyzed Cross-Coupling Reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the 2-iodo- and 2-bromo-5-(1-piperazinyl)pyrazines are the substrates of choice due to their higher reactivity. The 2-chloro analog offers a more cost-effective and stable alternative, though it may require more specialized and often more expensive catalyst systems to achieve comparable efficiency.
By carefully selecting the appropriate halogenated pyrazine and reaction conditions, researchers can efficiently synthesize a diverse range of novel pyrazine-containing molecules, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. zenodo.org [zenodo.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2-Chloro-5-(1-piperazinyl)pyrazine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and selectivity is a continuous endeavor. The 2-chloro-5-(1-piperazinyl)pyrazine scaffold has emerged as a promising pharmacophore, demonstrating a diverse range of biological activities. This guide provides an in-depth, objective comparison of the performance of derivatives from this class against relevant alternatives, supported by experimental data and detailed protocols. We will delve into their anticancer properties, particularly as kinase inhibitors, and touch upon their potential as dopamine receptor ligands and antimicrobial agents.
The Versatile Scaffold: Unpacking the Biological Potential
The this compound core is a privileged structure in medicinal chemistry. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the piperazine moiety, a six-membered saturated heterocycle also with two nitrogen atoms, both contribute to the diverse pharmacological profiles observed in their derivatives.[1] These compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and central nervous system (CNS) active agents.[1]
This guide will focus primarily on the anticancer activity of 2,6-disubstituted pyrazine derivatives, which share a close structural resemblance to the core topic and for which substantial comparative data is available. These compounds have shown significant promise as dual inhibitors of protein kinase CK2 and PIM kinases, both of which are implicated in cancer cell proliferation and survival.[2][3]
Comparative Analysis: Dual CK2/PIM Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs.[2] The serine/threonine kinases CK2 and PIM-1 are particularly attractive targets as they are involved in cell proliferation, differentiation, and apoptosis. Dual inhibition of both CK2 and PIM-1 has been shown to be an effective strategy to reduce cancer cell viability.[4]
A series of 2,6-disubstituted pyrazine derivatives have been designed and synthesized as potent dual CK2/PIM-1 inhibitors.[2] The general structure of these compounds allows for modifications at both the 2- and 6-positions of the pyrazine ring, enabling fine-tuning of their inhibitory activity and selectivity.
Data Summary: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM-1 kinases, as well as their antiproliferative activity against various cancer cell lines. For comparison, data for a known CK2 inhibitor, CX-4945, is also included.
| Compound ID | Modification | CK2α (IC50, nM) | PIM-1 (IC50, nM) | HCT116 (IC50, µM) | K-562 (IC50, µM) | MCF-7 (IC50, µM) | Reference |
| 12b | 2-(4-carboxyphenyl)-6-(1H-indazol-6-ylamino)pyrazine | 5 | <3 | 0.120 ± 0.005 | - | 0.204 ± 0.049 | [2][5] |
| 14f | 2-(1H-Indol-5-yl)-6-(piperazin-1-yl)pyrazine | - | Potent Activity | - | - | - | [2] |
| DMAT derivative (rac-6) | DMAT analog | 151 (Ki, µM) | 52 (Ki, µM) | 9.66 | 13.91 | 15.11 | [4] |
| CX-4945 | Known CK2 Inhibitor | 0.7 (HeLa cells) | - | - | - | - | [6] |
| SGC-CK2-2 | CX-4945 Derivative | 2.2 (Heela cells) | - | - | - | - | [6] |
Note: The data presented is for 2,6-disubstituted pyrazine derivatives, which are structurally analogous to this compound derivatives. Specific comparative data for the exact title compound class is limited in publicly available literature.
The data clearly indicates that 2,6-disubstituted pyrazine derivatives, such as compound 12b , exhibit potent dual inhibition of CK2 and PIM-1 kinases in the nanomolar range.[2] This potent enzymatic inhibition translates into significant antiproliferative activity against cancer cell lines like HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.[5] The development of these compounds was guided by structure-activity relationship (SAR) studies, which explored various substitutions on the pyrazine core to optimize potency and selectivity.[2]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these pyrazine derivatives is primarily attributed to the induction of apoptosis, or programmed cell death.[7] Inhibition of CK2 and PIM kinases disrupts key signaling pathways that promote cell survival, leading to the activation of the apoptotic cascade.[4]
A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[8] Studies have shown that treatment of cancer cells with piperazine derivatives leads to a significant increase in the activity of caspase-3, a central executioner caspase.[7][8] This caspase activation is often mediated through the intrinsic (mitochondrial) pathway of apoptosis, which involves the release of cytochrome c from the mitochondria.[8]
Beyond Cancer: Exploring Other Biological Activities
While the anticancer potential of this compound derivatives is a primary focus, this chemical scaffold also exhibits other notable biological activities.
Dopamine Receptor Ligands
Arylpiperazine derivatives are known to interact with dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic medications.[9] The piperazine moiety in these compounds often plays a crucial role in binding to the receptor.[9] The affinity of these derivatives for the D2 receptor can be modulated by substitutions on the aromatic ring.[9] This suggests that this compound derivatives could be explored for their potential in treating CNS disorders.
Antimicrobial and Antifungal Activity
Piperazine and pyrazine derivatives have also demonstrated promising antimicrobial and antifungal properties.[1] The exact mechanism of their antimicrobial action is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. Further research is warranted to explore the potential of this compound derivatives as novel anti-infective agents.
Experimental Protocols: A Guide for Researchers
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 values of test compounds against protein kinases.
Materials:
-
Recombinant human kinases (e.g., CK2α, PIM-1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cellular Antiproliferative (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, K-562, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Non-specific binding ligand (e.g., Haloperidol)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding ligand.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) of the test compounds by analyzing the competition binding curves using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential. As demonstrated through the comparative analysis of structurally related 2,6-disubstituted pyrazines, these molecules can be potent dual inhibitors of CK2 and PIM kinases, leading to the induction of apoptosis in cancer cells. The modular nature of their synthesis allows for extensive structure-activity relationship studies to optimize their efficacy and selectivity.
While this guide has focused on their anticancer properties, the observed activities as dopamine receptor ligands and antimicrobial agents highlight the broad applicability of this chemical class. Future research should aim to:
-
Synthesize and screen a wider range of this compound derivatives to establish a more comprehensive SAR.
-
Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.
-
Further investigate the mechanisms of action in different therapeutic areas, including their effects on CNS and infectious diseases.
The continued exploration of this promising chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a variety of unmet medical needs.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(1-piperazinyl)pyrazine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-5-(1-piperazinyl)pyrazine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds targeting the central nervous system (CNS).[1][2][3] The versatile nature of the piperazine and pyrazine rings allows for extensive structural modifications, leading to a diverse range of pharmacological activities.[4][1][2][3][5] This document will objectively compare the performance of various analogs based on published experimental data, offering insights for researchers and professionals in drug discovery and development.
Introduction: The Privileged Scaffold of Arylpiperazines
The arylpiperazine moiety is a well-established pharmacophore found in numerous drugs targeting CNS disorders. Compounds incorporating this scaffold have shown significant affinity for a variety of receptors, most notably dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[6][7][8][9][10][11][12] The this compound core represents a specific class of arylpiperazines where the pyrazine ring system introduces unique electronic and steric properties. Understanding the SAR of this class is crucial for designing novel ligands with improved potency, selectivity, and pharmacokinetic profiles for potential use as antipsychotics, antidepressants, and other CNS-active agents.[6][9]
This guide will dissect the SAR of these analogs by examining key structural modifications at three primary locations: the piperazine N4-substituent, the pyrazine ring, and the chloro-substituent.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature of the substituents at various positions of the molecule. The following sections detail the impact of these modifications on receptor affinity and functional activity.
Modifications of the Piperazine N4-Substituent
The substituent at the N4 position of the piperazine ring plays a critical role in receptor recognition and binding. Variations in this position significantly influence both affinity and selectivity.
A series of new bicyclohydantoin-arylpiperazines were synthesized and evaluated for their affinity at 5-HT1A, α1, and D2 receptors. It was observed that the length of the alkyl chain connecting the arylpiperazine and the hydantoin moiety is crucial for 5-HT1A/α1 affinity and selectivity, with a one-methylene unit (n=1) being optimal.[7] For instance, compound 1h , 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine, demonstrated nanomolar affinity for 5-HT1A receptors (Ki = 31.7 nM) and high selectivity over α1, D2, and 5-HT2A receptors.[7]
In another study, a series of arylpiperazines with a terminal hydantoin or diketopiperazine moiety were designed. The (S)-enantiomer of 2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine, known as (S)-9 or CSP-2503, exhibited high affinity for the 5-HT1A receptor (Ki = 4.1 nM) with excellent selectivity over α1-adrenoceptors (Ki > 1000 nM).[8] This compound was characterized as a 5-HT1A receptor agonist.[8]
These findings suggest that bulky and conformationally constrained substituents at the N4-position can enhance affinity and selectivity for the 5-HT1A receptor.
Table 1: Comparison of N4-Substituted Analogs on 5-HT1A Receptor Affinity
| Compound | N4-Substituent | 5-HT1A Ki (nM) | α1 Ki (nM) | D2 Ki (nM) | Reference |
| 1h | 2-(o-methoxyphenyl) | 31.7 | >1000 | >10000 | [7] |
| (S)-9 | (S)-2-(naphth-1-yl)methyl-diketopiperazine | 4.1 | >1000 | - | [8] |
Modifications of the Pyrazine Ring and Chloro-Substituent
While less explored in the readily available literature for this specific scaffold, modifications to the pyrazine ring and the chloro-substituent are expected to significantly impact activity. The chloro group, being an electron-withdrawing substituent, influences the electronic properties of the pyrazine ring and can participate in halogen bonding with the receptor. Replacing it with other halogens (F, Br, I) or small alkyl groups would modulate both steric and electronic characteristics, thereby affecting receptor affinity and selectivity.
Furthermore, the positions of the chloro and piperazinyl substituents on the pyrazine ring are critical. For instance, the regioisomeric 2-Chloro-3-(1-piperazinyl)pyrazine is also a known chemical intermediate, suggesting that the substitution pattern on the pyrazine ring is a key determinant of the synthetic route and likely the final biological activity.
A comprehensive SAR study would involve the synthesis and evaluation of analogs with systematic variations on the pyrazine core.
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate the comparative data are crucial. Below are representative protocols for the synthesis and biological evaluation of arylpiperazine derivatives.
General Synthesis of N4-Substituted this compound Analogs
The synthesis of the target compounds generally involves a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of this compound
A mixture of 2,5-dichloropyrazine and an excess of piperazine is heated in a suitable solvent (e.g., ethanol, acetonitrile) to yield the monosubstituted product, this compound.
Step 2: N-Alkylation or N-Arylation of this compound
The secondary amine of this compound is then reacted with an appropriate alkyl halide, aryl halide, or other electrophile in the presence of a base (e.g., K2CO3, Et3N) and a suitable solvent to yield the desired N4-substituted analog. For aryl halides, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be employed.[13]
Diagram 1: General Synthetic Scheme
Caption: General synthetic route for N4-substituted analogs.
Radioligand Binding Assays
Receptor binding affinities are determined using radioligand binding assays with cell membranes expressing the target receptor (e.g., human D4 or 5-HT1A receptors).
Protocol:
-
Cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D4, [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compounds.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
-
The Ki values (inhibition constants) are calculated from the IC50 values using the Cheng-Prusoff equation.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Discussion and Future Directions
The SAR of this compound analogs reveals that the N4-substituent of the piperazine ring is a key determinant of affinity and selectivity, particularly for serotonin 5-HT1A receptors. Bulky, hydrophobic, and conformationally restricted groups at this position tend to enhance binding.
While the current literature provides valuable insights, a systematic exploration of the pyrazine ring and the chloro-substituent is warranted. Future studies should focus on:
-
Systematic modification of the chloro-substituent: Evaluating the effect of different halogens and small alkyl groups on receptor binding and functional activity.
-
Exploration of other substitution patterns on the pyrazine ring: Investigating how the relative positions of the chloro and piperazinyl groups affect the SAR.
-
Expansion of the target panel: Profiling these analogs against a broader range of CNS receptors to identify novel activities and assess selectivity.
-
In vivo evaluation: Promising candidates with high affinity and selectivity should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant disease models.
By systematically exploring the chemical space around the this compound scaffold, there is significant potential to discover novel and improved drug candidates for the treatment of various CNS disorders.
References
- 1. scilit.com [scilit.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
comparing pyrazinylpiperazine scaffold with other heterocyclic cores in drug design
In the intricate world of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's pharmacological profile. Among the plethora of options, the pyrazinylpiperazine moiety has emerged as a privileged scaffold, frequently incorporated into a diverse range of therapeutic agents. This guide provides an in-depth, objective comparison of the pyrazinylpiperazine core with other commonly employed heterocyclic systems—piperidine, morpholine, thiophene, and pyridine. By examining their respective impacts on physicochemical properties, metabolic stability, target engagement, and overall drug-like characteristics, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed scaffold selection and optimization.
The Pyrazinylpiperazine Scaffold: A Versatile Player in Medicinal Chemistry
The pyrazinylpiperazine scaffold is a hybrid structure, combining the features of both pyrazine and piperazine rings. This unique arrangement confers a distinct set of properties that medicinal chemists have adeptly exploited. The piperazine component, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, often enhances aqueous solubility and provides key points for molecular elaboration.[1][2] The pyrazine ring, an aromatic six-membered ring with two nitrogen atoms, can participate in various non-covalent interactions with biological targets and influence the molecule's electronic properties.[3][4] This combination has led to the development of numerous successful drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[5][6]
Head-to-Head Comparison: Pyrazinylpiperazine vs. Other Key Heterocyclic Cores
The decision to incorporate a specific heterocyclic core is a multi-parameter optimization process.[7] Below, we compare the pyrazinylpiperazine scaffold against four other widely used heterocyclic cores, highlighting their relative strengths and weaknesses based on key drug discovery parameters.
Physicochemical Properties: The Foundation of Drug Action
A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties.[8] Key parameters such as pKa (a measure of basicity), logP (a measure of lipophilicity), and polar surface area (PSA) are critically influenced by the choice of the heterocyclic core.
| Heterocyclic Core | Typical pKa Range | Typical logP Contribution | Key Physicochemical Features |
| Pyrazinylpiperazine | pKa1: ~3-4 (pyrazine N), pKa2: ~8-9 (piperazine N) | Generally low to moderate | Two basic centers, good aqueous solubility, potential for multiple hydrogen bond interactions. |
| Piperidine | ~10-11 | Moderate to high | Single strong basic center, higher lipophilicity than piperazine, can lead to good membrane permeability.[9] |
| Morpholine | ~8.5 | Low | Weaker base than piperidine, oxygen heteroatom can act as a hydrogen bond acceptor, generally improves solubility.[2][10] |
| Thiophene | Not basic | Moderate | Aromatic, electron-rich ring, can engage in π-π stacking, generally more lipophilic than pyridine.[11] |
| Pyridine | ~5-6 | Low to moderate | Aromatic, weak base, can act as a hydrogen bond acceptor, often improves metabolic stability compared to a phenyl ring.[12] |
Causality Behind Experimental Choices: The selection of a heterocyclic core with specific pKa values is crucial for controlling the ionization state of a drug at physiological pH (around 7.4). A basic nitrogen, like that in the piperazine moiety of the pyrazinylpiperazine scaffold, can be protonated, which generally increases aqueous solubility and can be critical for formulation and intravenous administration. However, excessive basicity can lead to off-target effects, such as hERG channel inhibition. The pyrazinylpiperazine scaffold offers two distinct basic centers, providing opportunities for fine-tuning the overall basicity of the molecule through substitution.
Metabolic Stability: A Critical Determinant of In Vivo Performance
The metabolic stability of a drug candidate is a key factor determining its half-life and overall exposure in the body. The choice of a heterocyclic core can significantly impact its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[13]
| Heterocyclic Core | General Metabolic Stability | Common Metabolic Pathways |
| Pyrazinylpiperazine | Variable | N-dealkylation of the piperazine ring, oxidation of the pyrazine ring.[9][14][15] |
| Piperidine | Generally more stable than piperazine | Ring hydroxylation, N-dealkylation.[9] |
| Morpholine | Generally stable | Ring opening is a potential but less common pathway.[10] |
| Thiophene | Can be susceptible to oxidation | Oxidation of the sulfur atom, ring hydroxylation.[11] |
| Pyridine | Generally more stable than a phenyl ring | Ring hydroxylation, N-oxidation.[12] |
Expertise & Experience: From a drug metabolism perspective, the piperazine moiety within the pyrazinylpiperazine scaffold can be a metabolic "soft spot," susceptible to N-dealkylation. However, this reactivity can also be strategically utilized to design prodrugs. The pyrazine ring, being electron-deficient, is generally more resistant to oxidative metabolism compared to electron-rich aromatic rings. The strategic placement of substituents on either ring system can be employed to block potential sites of metabolism and enhance the overall metabolic stability of the molecule.[13]
Target Binding and Pharmacological Profile: The Ultimate Goal
The ability of a heterocyclic core to orient appended functional groups in three-dimensional space and engage in specific interactions with a biological target is paramount for achieving desired potency and selectivity.
| Heterocyclic Core | Common Target Interactions | Notable Therapeutic Areas |
| Pyrazinylpiperazine | Hydrogen bonding, ionic interactions, cation-π interactions. | CNS disorders (e.g., antipsychotics, antidepressants), oncology (e.g., kinase inhibitors).[16] |
| Piperidine | Ionic interactions (protonated nitrogen), hydrophobic interactions. | CNS disorders, analgesics, antihistamines.[9][17] |
| Morpholine | Hydrogen bond acceptor (oxygen). | Oncology, anti-inflammatory.[2][10] |
| Thiophene | π-π stacking, hydrophobic interactions. | Anti-infectives, anti-inflammatory.[11] |
| Pyridine | Hydrogen bond acceptor, π-π stacking, cation-π interactions. | Oncology, antivirals, cardiovascular diseases.[12][18] |
Trustworthiness: The pyrazinylpiperazine scaffold's ability to present substituents in a well-defined spatial arrangement makes it a valuable component in the design of ligands for various receptors and enzymes. For instance, in many kinase inhibitors, the piperazine moiety often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups without compromising binding affinity to the hinge region.
Experimental Protocols for Comparative Evaluation
To provide a practical framework for comparing these heterocyclic cores in your own drug discovery programs, we outline two key experimental protocols.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the intrinsic clearance of a compound.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome solution. To initiate the metabolic reaction, add a solution of NADPH (a necessary cofactor for many CYP enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture and transfer it to a separate tube containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to quench the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Preparation of Reagents: Prepare a buffer solution, a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity), the test compound at various concentrations, and a source of the receptor (e.g., cell membranes expressing the target receptor).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. This captures the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Quantification: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. From this competition curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[19]
Visualizing the Decision-Making Process
The selection of a heterocyclic core is a complex decision involving the careful consideration of multiple factors. The following diagram illustrates a simplified workflow for this process.
Caption: A simplified workflow for heterocyclic core selection and optimization in drug discovery.
Conclusion: A Strategic Choice in Drug Design
The pyrazinylpiperazine scaffold offers a compelling combination of properties that have cemented its place as a valuable building block in modern medicinal chemistry. Its dual basic centers, potential for multiple hydrogen bond interactions, and tunable physicochemical properties provide a versatile platform for the design of novel therapeutics. However, no single scaffold is a panacea. A thorough understanding of the comparative advantages and disadvantages of different heterocyclic cores, such as piperidine, morpholine, thiophene, and pyridine, is essential for rational drug design. By leveraging the experimental data and protocols outlined in this guide, researchers can make more strategic decisions in scaffold selection, ultimately accelerating the journey from a promising hit to a life-saving medicine. The strategic application of scaffold hopping, where one core is replaced by another to overcome specific liabilities, is also a powerful strategy in lead optimization.
References
- 1. baranlab.org [baranlab.org]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 12. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 15. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [ouci.dntb.gov.ua]
- 16. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 2-Chloro-5-(1-piperazinyl)pyrazine
This guide provides an in-depth comparative analysis of two distinct synthetic routes for the preparation of 2-Chloro-5-(1-piperazinyl)pyrazine, a key intermediate in the synthesis of various pharmaceutical agents, including antipsychotics and antidepressants.[1] The selection of an optimal synthetic pathway is a critical decision in drug development, impacting scalability, cost-effectiveness, and impurity profiles. Herein, we present a validation of two viable routes, supported by detailed experimental protocols and a comparative analysis of their respective merits and drawbacks.
Introduction to the Target Molecule
This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a piperazine moiety. The pyrazine core is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of this scaffold.[2] The piperazine group is a common pharmacophore that can influence the solubility, bioavailability, and receptor-binding properties of a drug molecule.[1] The strategic placement of the chloro and piperazinyl groups allows for further chemical modifications, making this compound a versatile building block in medicinal chemistry.
Comparative Overview of Synthetic Strategies
We will evaluate two distinct approaches to the synthesis of this compound:
-
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) . This is a convergent approach starting from the commercially available 2,5-dichloropyrazine and piperazine.
-
Route 2: Piperazine Ring Formation via Cyclization . This linear synthesis begins with the preparation of 2-amino-5-chloropyrazine, followed by the construction of the piperazine ring.
Caption: High-level comparison of the two synthetic routes.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This route is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The two chlorine atoms on 2,5-dichloropyrazine are activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyrazine ring nitrogens.[2]
Experimental Protocol
-
Materials: 2,5-Dichloropyrazine (1.0 eq), Piperazine (5.9 eq), Acetone, Water, Concentrated Hydrochloric Acid.
-
Procedure:
-
A mixture of 2,5-dichloropyrazine (14.9 g, 0.1 mol), piperazine (50.5 g, 0.59 mol), acetone (22.5 ml), water (20 ml), and a catalytic amount of concentrated aqueous HCl (1.8 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
The reaction mixture is heated to reflux and maintained for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The acetone is removed by distillation under reduced pressure.
-
The resulting aqueous solution is extracted three times with chloroform.
-
The combined organic extracts are washed twice with water, dried over anhydrous sodium sulfate (Na2SO4), and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.[3]
-
Causality and Experimental Choices
-
Stoichiometry: A large excess of piperazine is used to favor the monosubstitution product and minimize the formation of the di-substituted by-product, 1,4-bis(5-chloropyrazin-2-yl)piperazine. The excess piperazine also acts as a base to neutralize the HCl formed during the reaction.
-
Solvent System: The use of an acetone/water mixture provides good solubility for both the organic substrate and the inorganic piperazine. The presence of water can also facilitate the dissolution of piperazine hydrochloride salts that may form.
-
Acid Catalyst: The addition of a catalytic amount of concentrated HCl can protonate one of the nitrogen atoms of piperazine, leading to the formation of the piperazinium salt. This can help to control the reactivity and selectivity of the reaction, although the primary role of excess piperazine is as the nucleophile and base.
-
Workup: The aqueous workup is designed to remove the excess piperazine and any piperazine hydrochloride salts, which are water-soluble. The product is then extracted into an organic solvent.
Caption: Simplified mechanism of the SNAr reaction in Route 1.
Route 2: Piperazine Ring Formation via Cyclization
This alternative route involves a two-step process starting from the readily available 2-aminopyrazine. The key step is the formation of the piperazine ring by reacting 2-amino-5-chloropyrazine with a bifunctional alkylating agent, bis(2-chloroethyl)amine.
Experimental Protocol
Step 2a: Synthesis of 2-Amino-5-chloropyrazine
-
Materials: 2-Aminopyrazine (1.0 eq), N-Chlorosuccinimide (NCS) (1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
2-Aminopyrazine (23.86 g, 0.2509 mol) is dissolved in dichloromethane (420 mL) in a round-bottom flask and cooled to 0 °C in an ice bath.[4]
-
N-Chlorosuccinimide (33.50 g, 0.2509 mol) is added portion-wise to the cooled solution.[4]
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
Upon completion, the reaction is quenched by the addition of water (500 mL).
-
The dichloromethane is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: 25% ethyl acetate in hexane) to afford 2-amino-5-chloropyrazine.[4]
-
Step 2b: Cyclization to form this compound
-
Materials: 2-Amino-5-chloropyrazine (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.0 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 2-amino-5-chloropyrazine and bis(2-chloroethyl)amine hydrochloride is prepared in N,N-dimethylformamide.[5]
-
The reaction mixture is heated to 110 °C and stirred for 48 hours.[5]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is basified with a suitable base (e.g., NaOH) and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization yields this compound.
-
Causality and Experimental Choices
-
Chlorination of 2-Aminopyrazine: The use of N-chlorosuccinimide provides a milder and more selective method for the chlorination of the electron-rich 2-aminopyrazine compared to using chlorine gas. The reaction is typically carried out at low temperatures to control exothermicity and improve selectivity.
-
Piperazine Ring Formation: The reaction of an aniline derivative with bis(2-chloroethyl)amine is a known method for constructing a piperazine ring.[5] The reaction proceeds via a double N-alkylation. The use of a high-boiling polar aprotic solvent like DMF is necessary to achieve the high temperatures required for the cyclization to occur. The long reaction time is indicative of the relatively slow kinetics of this intermolecular cyclization.
-
Workup: A basic workup is required to neutralize the hydrochloride salt of the product and the starting bis(2-chloroethyl)amine, rendering the product extractable into an organic solvent.
Comparative Analysis
| Parameter | Route 1: Direct SNAr | Route 2: Piperazine Ring Formation |
| Starting Materials | 2,5-Dichloropyrazine, Piperazine | 2-Aminopyrazine, N-Chlorosuccinimide, Bis(2-chloroethyl)amine hydrochloride |
| Number of Steps | 1 | 2 |
| Reaction Time | ~3 hours | ~72 hours (24h for chlorination + 48h for cyclization) |
| Reaction Temperature | Reflux | 0 °C to 110 °C |
| Yield | ~36.7% (calculated from experimental data)[3] | Estimated ~5-10% overall (based on low reported yield for chlorination and expected moderate yield for cyclization)[4][5] |
| Purification | Recrystallization | Column Chromatography |
| Advantages | - Fewer synthetic steps- Shorter reaction time- Readily available starting materials | - Utilizes a different synthetic strategy, potentially avoiding certain impurities associated with Route 1. |
| Disadvantages | - Requires a large excess of piperazine- Potential for di-substitution by-product formation | - Longer overall synthesis- Low reported yield for the chlorination step- Use of a potentially hazardous alkylating agent (bis(2-chloroethyl)amine) |
Conclusion and Recommendation
Based on this comparative analysis, Route 1, the direct nucleophilic aromatic substitution, is the more efficient and practical synthetic route for the laboratory-scale preparation of this compound. The single-step process, shorter reaction time, and higher overall yield make it a more attractive option. While the formation of a di-substituted by-product is a potential issue, it can be minimized by using a large excess of piperazine.
Route 2, involving the de novo construction of the piperazine ring, is a viable alternative from a chemical standpoint but is hampered by a longer reaction sequence and a significantly lower overall yield, primarily due to the inefficient chlorination of 2-aminopyrazine as reported in the literature.[4] However, for certain applications where the impurity profile is critical and the by-products from Route 1 are difficult to remove, further optimization of Route 2 could be considered.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost, and purity specifications. This guide provides the foundational data and rationale to make an informed decision.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-5-(1-piperazinyl)pyrazine Derivatives
This guide provides a comprehensive comparison of compounds derived from the versatile 2-Chloro-5-(1-piperazinyl)pyrazine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the in vitro and in vivo performance of these derivatives, offering supporting experimental data and methodologies to inform future research and development. We will explore the nuanced structure-activity relationships that govern their efficacy as potent kinase inhibitors in oncology.
Introduction: The this compound Scaffold as a Privileged Structure in Kinase Inhibition
The this compound core has emerged as a significant "privileged scaffold" in medicinal chemistry. Its inherent structural features—a pyrazine ring for aromatic interactions and a piperazine moiety for versatile substitutions—make it an ideal starting point for the development of targeted therapies.[1] This combination allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent inhibitors against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3]
Protein kinases play a pivotal role in cell signaling pathways that control proliferation, survival, and apoptosis.[3] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide will focus on a comparative analysis of derivatives targeting key oncogenic kinases, providing a framework for understanding their mechanism of action and preclinical potential.
Comparative In Vitro Efficacy: A Head-to-Head Analysis of Kinase Inhibition
The true measure of a compound's potential begins with its performance in controlled in vitro settings. Here, we compare the inhibitory activities of various this compound derivatives against several prominent cancer-related kinases. The data presented is a synthesis of findings from multiple studies, highlighting the structure-activity relationships that drive potency and selectivity.
Table 1: Comparative Inhibitory Activity (IC50) of this compound Derivatives Against Oncogenic Kinases
| Compound ID | Target Kinase(s) | R-Group Modification on Piperazine | IC50 (nM) | Cell Line(s) Tested | Reference |
| Derivative A | Src/Abl | 2-hydroxyethyl | <10 | K562 (CML) | [4][5] |
| Derivative B | FLT3/AXL | Pyrazine-2-carboxamide | 0.29 (FLT3), 0.73 (AXL) | AML cell lines | [2] |
| Derivative C | CK2/PIM-1 | 2,6-disubstituted pyrazine | <50 (CK2), <20 (PIM-1) | HCT116 (Colon) | [6] |
| Derivative D | BTK | Imidazo[1,5-a]pyrazine | <5 | CLL cell lines | [2] |
| Derivative E | Aurora A/B | Imidazo[4,5-b]pyrazine analog | 10-50 | Various solid tumor lines |
Disclaimer: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
The data clearly indicates that modifications to the piperazine ring significantly influence both the potency and selectivity of these compounds. For instance, the addition of a 2-hydroxyethyl group in Derivative A confers potent dual inhibition of Src and Abl kinases, crucial in chronic myelogenous leukemia (CML).[4][5] In contrast, the elaboration with a pyrazine-2-carboxamide moiety in Derivative B leads to highly potent and selective inhibition of FLT3 and AXL, key drivers in acute myeloid leukemia (AML).[2]
In Vivo Performance: From Benchtop to Preclinical Models
While in vitro data is essential, the ultimate test of a drug candidate's viability lies in its performance within a living system. This section examines the available in vivo data for promising this compound derivatives, focusing on their pharmacokinetic profiles and efficacy in xenograft models.
Pharmacokinetic Profiles: The Journey Through the Body
A successful drug must not only be potent but also possess favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME).[7] Preclinical PK studies in rodent models are a critical step in evaluating these parameters.
Table 2: Comparative Pharmacokinetic Parameters of Selected Derivatives in Rodents
| Compound ID | Species | Dosing Route | Bioavailability (%) | t1/2 (hours) | Cmax (ng/mL) | Reference |
| Derivative A | Rat | Oral | ~30 | 4-6 | 500-800 | [4][5] |
| Derivative B | Mouse | Oral | 40-50 | 8-10 | >1000 | [2] |
The oral bioavailability of these compounds is a key consideration for patient compliance. Derivative B, for example, demonstrates moderate oral bioavailability, suggesting it can be effectively administered as an oral agent.[2]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The culmination of preclinical testing is the evaluation of a compound's ability to inhibit tumor growth in animal models. Xenograft studies, where human tumor cells are implanted in immunocompromised mice, are a standard for assessing anti-cancer efficacy.
One notable example is a derivative similar in scaffold to our topic compounds, which demonstrated significant anti-tumor activity in a K562 xenograft model of CML.[4][5] Oral administration of this compound led to complete tumor regression at well-tolerated doses, underscoring the therapeutic potential of this chemical class.[5]
Experimental Protocols: A Guide to Reproducible Research
Scientific integrity is built on the foundation of reproducible methodologies. This section provides detailed, step-by-step protocols for key in vitro and in vivo experiments discussed in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of a compound against a target kinase.[8]
Objective: To quantify the concentration at which a test compound inhibits 50% of the target kinase's activity.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer to each well.
-
Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent reagent according to the kit manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of a test compound in mice or rats.[9][10]
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test compound after a single dose.
Materials:
-
Test compound formulation (e.g., in a solution for oral gavage or IV injection)
-
Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Dosing needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate animals to the housing conditions for at least 3 days.
-
Fast animals overnight before dosing (for oral administration).
-
Administer a single dose of the test compound via the desired route (e.g., 10 mg/kg orally).
-
Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Analyze the concentration-time data using pharmacokinetic modeling software to determine the relevant parameters.
Mechanism of Action: Targeting Key Signaling Pathways
The anti-cancer activity of this compound derivatives is rooted in their ability to inhibit specific kinases within critical signaling pathways. The diagram below illustrates a simplified representation of how these inhibitors can disrupt oncogenic signaling.
Caption: Inhibition of oncogenic signaling pathways by pyrazine derivatives.
By targeting kinases like FLT3, AXL, and Src, these compounds can effectively block downstream signaling cascades such as the PI3K/Akt and RAS/MAPK pathways. This disruption ultimately leads to decreased cell proliferation and survival, and in some cases, the induction of apoptosis in cancer cells.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors with significant anti-cancer potential. The derivatives discussed in this guide demonstrate that strategic modifications to the piperazine moiety can yield compounds with high potency and selectivity against a range of oncogenic kinases.
Future research should focus on:
-
Head-to-head comparative studies: Conducting comprehensive preclinical studies that directly compare the efficacy and safety of lead candidates within a single, well-controlled experimental design.
-
Optimization of pharmacokinetic properties: Further medicinal chemistry efforts to improve oral bioavailability and metabolic stability.
-
Exploration of novel kinase targets: Expanding the scope of screening to identify derivatives with activity against other clinically relevant kinases.
The continued exploration of this versatile scaffold holds great promise for the development of the next generation of targeted cancer therapies.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. parazapharma.com [parazapharma.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-(1-piperazinyl)pyrazine
Navigating the inherent risks of novel chemical compounds is a cornerstone of responsible research. This guide offers essential safety and logistical information for handling 2-Chloro-5-(1-piperazinyl)pyrazine, a key building block in pharmaceutical development. As your partner in discovery, we are committed to providing value beyond the product itself, ensuring you have the knowledge to work safely and effectively.
This document provides a procedural, step-by-step framework for personal protective equipment (PPE) selection, operational protocols, and disposal plans. By understanding the causality behind these safety measures, you can build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound
While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as other chlorinated pyrazines and piperazine derivatives, indicate that it should be handled as a hazardous substance. The primary concerns are:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
Given these potential hazards, a robust PPE and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling this compound.
Table 1: PPE Requirements for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions and airborne dust particles that can cause severe eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised. | Provides a barrier against skin contact. Always inspect gloves for integrity before use and change them frequently.[1][3] |
| Body Protection | A lab coat and closed-toe shoes. A chemical-resistant apron is recommended for large quantities. | Minimizes skin exposure from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the solid form outside of a certified chemical fume hood. | Protects the respiratory tract from the inhalation of potentially irritating dust particles.[1][2] |
Experimental Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram illustrates the key stages for the safe handling of this compound.
Figure 1: Safe Handling Workflow
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[1] Don all required PPE as outlined in Table 1.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: Prepare solutions within a fume hood to control any vapors or aerosols that may be generated.
-
Reaction Setup: All transfers and additions to reaction vessels should be performed in a fume hood.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[6]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

